5,7-Dihydroxy-4-methylcoumarin

Catalog No.
S621822
CAS No.
2107-76-8
M.F
C10H8O4
M. Wt
192.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,7-Dihydroxy-4-methylcoumarin

CAS Number

2107-76-8

Product Name

5,7-Dihydroxy-4-methylcoumarin

IUPAC Name

5,7-dihydroxy-4-methylchromen-2-one

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

InChI

InChI=1S/C10H8O4/c1-5-2-9(13)14-8-4-6(11)3-7(12)10(5)8/h2-4,11-12H,1H3

InChI Key

QNVWGEJMXOQQPM-UHFFFAOYSA-N

SMILES

Array

solubility

Slightly soluble (NTP, 1992)
SLIGHTLY SOL IN WATER, ETHER, BENZENE, CHLOROFORM; VERY SOL IN HOT ALCOHOL, ALKALI
SOL IN SODIUM HYDROXIDE

Synonyms

5,7-Dihydroxy-4-methyl-chromen-2-one; 5,7-Dihydroxy-4-methyl-2H-1-benzopyran-2-one

Canonical SMILES

CC1=CC(=O)OC2=CC(=CC(=C12)O)O

The exact mass of the compound 5,7-Dihydroxy-4-methylcoumarin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble (ntp, 1992)slightly sol in water, ether, benzene, chloroform; very sol in hot alcohol, alkalisol in sodium hydroxide. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5302. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Umbelliferones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

natural sources of 5,7-Dihydroxy-4-methylcoumarin Eranthis longistipitata

Author: Smolecule Technical Support Team. Date: February 2026

Natural Source and Identification

Eranthis longistipitata Regel. is a plant from the Ranunculaceae family. Its leaves contain 5,7-Dihydroxy-4-methylcoumarin, which was identified for the first time in the genus Eranthis [1] [2] [3].

Parameter Specification
Plant Source Eranthis longistipitata Regel. (Ranunculaceae) [1] [3]
Plant Part Leaves [1] [2]
Extraction Solvent 70% Aqueous-Ethanol [1] [2] [3]
Identification Method Liquid Chromatography with High-Resolution Mass Spectrometry (LC-HRMS) [1] [2] [3]
Identification Confidence High-confidence match against the mzCloud database [1]

Bioactivities and Potential Therapeutic Applications

This compound exhibits multiple bioactivities with therapeutic promise. The table below summarizes key findings from experimental studies.

Bioactivity Experimental Model Key Findings Reference
Melanogenesis Stimulation B16F10 murine melanoma cells Significantly increased melanin content and tyrosinase activity in a dose-dependent manner (25-100 µM); upregulated MITF, TYR, TRP-1, TRP-2 proteins; activated PKA/cAMP and GSK3β pathways [4].
Antioxidant Bulk lipid autoxidation model Exhibited excellent chain-breaking antioxidant activity, though less potent than the o-dihydroxycoumarin analogues [5].
Anti-inflammatory & Antiplatelet In vitro assays Selectively inhibits cyclooxygenase-1 (COX-1) and acts as a competitive antagonist of thromboxane A2 (TXA2) receptors [4].
Otoprotection In vitro model of cisplatin-induced damage Modulated JNK/FoxO1 signaling pathway to suppress oxidative stress and apoptosis [6].

The experimental workflow for studying melanogenesis illustrates how these findings are obtained:

G start Start: Treat B16F10 cells with This compound step1 Cell Viability Assay (MTT) start->step1 step2 Measure Melanin Content step1->step2 step3 Assay Intracellular Tyrosinase Activity step2->step3 step4 Western Blot Analysis: TYR, TRP-1, TRP-2, MITF step3->step4 step5 Analyze Signaling Pathways: PKA/cAMP, GSK3β, PI3K/AKT step4->step5 end Conclusion: Mechanism of Melanogenesis Stimulation step5->end

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the core methodologies.

Extraction and Identification from Plant Material

This protocol is adapted from the study that first identified the compound in E. longistipitata [1] [2] [3].

  • Plant Material Preparation: Air-dry the leaves of Eranthis longistipitata and grind them into a fine powder.
  • Extraction: Macerate the powdered plant material in 70% aqueous-ethanol solution at room temperature.
  • Analysis by LC-HRMS:
    • Chromatography: Use a C18 reverse-phase column. The mobile phase typically consists of water and acetonitrile, both with a volatile acid modifier (e.g., 0.1% formic acid), running a gradient elution.
    • Mass Spectrometry: Perform analysis using a high-resolution mass spectrometer (e.g., Q-TOF) with both positive and negative electrospray ionization (ESI+ and ESI-) modes.
    • Compound Identification: Identify this compound by comparing its measured accurate mass and retention time with standard data in the mzCloud database.
Assessing Melanogenesis Activity

This protocol is based on the 2025 study investigating the compound's effect on skin pigmentation [4].

  • Cell Culture: Maintain B16F10 murine melanoma cells in standard culture medium.
  • Cytotoxicity Assay (MTT):
    • Seed cells in a 96-well plate.
    • Treat with this compound at various concentrations (e.g., 25, 50, 100 µM) for 72 hours.
    • Add MTT reagent and incubate. Measure the absorbance of the dissolved formazan crystals to determine cell viability.
  • Melanin Content Measurement:
    • Treat cells with the compound for 72 hours.
    • Lyse the cells and dissolve the melanin pellet in a hot alkali solution (e.g., 1N NaOH).
    • Measure the absorbance at 405 nm to quantify melanin.
  • Intracellular Tyrosinase Activity:
    • Lyse treated cells with a non-ionic detergent.
    • Use L-DOPA as a substrate and measure the rate of dopachrome formation by absorbance at 475 nm.
  • Protein Expression Analysis (Western Blot):
    • Separate proteins from cell lysates by SDS-PAGE.
    • Transfer to a membrane and probe with primary antibodies against MITF, TYR, TRP-1, TRP-2, and phosphorylated proteins in the PKA, AKT, and GSK3β pathways.
    • Use chemiluminescence for detection and quantify band intensities.

The signaling pathway diagram illustrates the melanogenesis mechanism:

Conclusion for Researchers

This compound from Eranthis longistipitata is a multifunctional compound with demonstrated efficacy in stimulating melanogenesis and exhibiting antioxidant activity. The provided experimental data and detailed protocols offer a solid foundation for further pre-clinical development.

Future work should focus on:

  • Clinical Validation: Translating these in vitro results into clinical studies for vitiligo and other hypopigmentation disorders.
  • Compound Optimization: Exploring synthetic derivatives of this compound to enhance its potency and bioavailability.
  • Additional Mechanisms: Investigating its protective effects in other models, such as ototoxicity and cardiovascular disease.

References

5,7-Dihydroxy-4-methylcoumarin basic pharmacological properties

Author: Smolecule Technical Support Team. Date: February 2026

Core Pharmacological Properties

Pharmacological Area Demonstrated Effect / Potential Key Findings / Proposed Mechanism Tested Models (In Vitro / In Vivo)
Bone Health Anti-osteoporotic [1] Enhances osteoblast proliferation and differentiation; improves vertebral bone density via AKT1 pathway activation [1]. MC3T3-E1 pre-osteoblast cells; glucocorticoid-induced zebrafish osteoporosis model [1].
Hearing Protection Attenuates cisplatin-induced ototoxicity [2] Reduces oxidative stress and apoptosis in hair cells via JNK/FoxO1 pathway modulation [2]. HEI-OC1 auditory cells; neonatal mouse cochlear explants [2].
Skin Pigmentation Promotes melanogenesis [3] Stimulates melanin production and tyrosinase activity; activates PKA/cAMP and inhibits PI3K/AKT signaling [3]. B16F10 murine melanoma cells; human skin irritation test (32 participants) [3].
Anti-Allergic Inhibits IgE-mediated allergic response [4] Suppresses mast cell degranulation (histamine/β-hexosaminidase release) and cytokine expression; inhibits MAPK & AKT pathways [4]. RBL-2H3 mast cells; passive cutaneous anaphylaxis (PCA) mouse model [4].
Fundamental Activities Antioxidant & Anti-apoptotic [2] [4] Scavenges reactive oxygen species (ROS); inhibits mitochondrial apoptosis pathway; reduces caspase-3 activity [2]. Various cell lines (HEI-OC1, RBL-2H3) [2] [4].

Key Experimental Protocols and Workflows

For researchers looking to replicate or build upon these findings, here are the essential methodologies from the cited studies.

Osteogenic Activity Assay

This protocol is used to evaluate the compound's potential in treating osteoporosis by assessing its effect on bone-forming cells.

Start Start Experiment Cell_Culture Culture MC3T3-E1 pre-osteoblast cells Start->Cell_Culture D4M_Treatment Treat cells with D4M (10-40 µM) Cell_Culture->D4M_Treatment Prolif_Assay Proliferation Assay (e.g., CCK-8/MTT) D4M_Treatment->Prolif_Assay Diff_Assay Differentiation Assay (Alizarin Red S staining for mineralization) D4M_Treatment->Diff_Assay In_Vivo_Model In Vivo Validation: Glucocorticoid-induced zebrafish model Prolif_Assay->In_Vivo_Model Diff_Assay->In_Vivo_Model Bone_Analysis Analysis: Vertebral bone density & osteogenic markers In_Vivo_Model->Bone_Analysis Mech_Study Mechanism Investigation: Target prediction (AKT1), Molecular docking, Inhibitor co-treatment Bone_Analysis->Mech_Study

Experimental workflow for osteogenic activity assessment.

Anti-Ototoxicity Assay

This protocol evaluates the protective effects of 5,7D-4MC against hearing loss induced by the chemotherapeutic drug cisplatin.

Start Start Experiment PreTreatment Pretreat HEI-OC1 cells or mouse cochlear explants with D4M Start->PreTreatment Cisplatin_Challenge Challenge with Cisplatin PreTreatment->Cisplatin_Challenge Viability_Assay Cell Viability Assay (CCK-8) Cisplatin_Challenge->Viability_Assay ROS_Assay Oxidative Stress Measurement (ROS probes, MitoSOX-Red) Cisplatin_Challenge->ROS_Assay Apoptosis_Assay Apoptosis Assays: Annexin V/PI, TUNEL, Caspase-3 activity Cisplatin_Challenge->Apoptosis_Assay Immunofluorescence Cochlear Histology: Immunofluorescence for hair cells & spiral ganglion neurons Cisplatin_Challenge->Immunofluorescence Pathway_Analysis Mechanistic Analysis: Western Blot for p-JNK, FoxO1 Viability_Assay->Pathway_Analysis ROS_Assay->Pathway_Analysis Apoptosis_Assay->Pathway_Analysis Immunofluorescence->Pathway_Analysis

Experimental workflow for anti-ototoxicity assessment.

Molecular Mechanisms of Action

The following diagrams summarize the key signaling pathways through which 5,7-Dihydroxy-4-methylcoumarin exerts its pharmacological effects.

AKT1 Pathway in Osteogenesis

This pathway illustrates the mechanism by which 5,7D-4MC promotes bone formation.

D4M 5,7-Dihydroxy-4- Methylcoumarin AKT1 AKT1 D4M->AKT1 Binds and Activates Osteoblast Osteoblast Differentiation and Activation AKT1->Osteoblast Bone_Formation Enhanced Bone Mineralization Ameliorated Osteoporosis Osteoblast->Bone_Formation Inhibitor AKT1 Inhibitor (A-443654) Blocks Effect Inhibitor->AKT1

Proposed AKT1 pathway for D4M-mediated osteogenesis.

JNK/FoxO1 Pathway in Otoprotection

This pathway shows how the compound protects against cisplatin-induced hearing damage.

D4M 5,7-Dihydroxy-4- Methylcoumarin JNK JNK Phosphorylation D4M->JNK Inhibits FoxO1 FoxO1 (Transcription Factor) D4M->FoxO1 Promotes Phosphorylation Cisplatin Cisplatin Oxidative_Stress Oxidative Stress Cisplatin->Oxidative_Stress Oxidative_Stress->JNK JNK->FoxO1 Suppresses Apoptosis Mitochondrial Apoptosis (Hair Cell Damage) FoxO1->Apoptosis Promotes Protection Cell Protection Reduced Ototoxicity FoxO1->Protection Enables Survival

Proposed JNK/FoxO1 pathway for D4M-mediated otoprotection.

Conclusion and Research Outlook

  • For Drug Development: The most compelling evidence for its efficacy exists in osteoporosis and otoprotection, where specific molecular targets (AKT1) and detailed mechanisms have been proposed [1] [2].
  • For Cosmetic Science: Its melanogenesis-stimulating activity and low irritation potential make it a promising candidate for treating hypopigmentation disorders like vitiligo [3].
  • Critical Next Steps: A key research priority is to resolve the context-dependent dual role of the AKT pathway, which D4M appears to inhibit in melanogenesis [3] but activate in osteogenesis [1]. Furthermore, all current data is preclinical, and advancing to human clinical trials is essential to validate its efficacy and safety in patients.

References

5,7-Dihydroxy-4-methylcoumarin solubility DMSO methanol chloroform

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data Summary

The table below summarizes the available solubility information for 5,7-Dihydroxy-4-methylcoumarin in the solvents you asked about.

Solvent Solubility Quantitative Data & Notes
DMSO Soluble ~25 - 38 mg/mL (approx. 130.09 - 197.74 mM) [1] [2] [3]. The solution may be clear to slightly yellow [2]. Hygroscopic DMSO can reduce solubility [1].
Methanol Slightly Soluble [4] [5] Specific numerical data not available in search results. Described as "slightly soluble" [4] [5].
Chloroform Soluble [5] Specific numerical data not available in search results. Described as "slightly sol." by one supplier [5].

Experimental Protocol for Preparing Stock Solutions

For laboratory use, preparing a stock solution in DMSO is the most common and well-documented method. Here is a detailed protocol based on the supplier information:

  • Calculation: Determine the mass of compound needed for your desired stock solution concentration. For example, to prepare 1 mL of a 25 mg/mL stock solution, you would weigh out 25 mg of this compound [3].
  • Dissolution: Add the weighed compound directly to a volumetric vial. Pour in the calculated volume of pure, anhydrous DMSO to achieve the final concentration [1] [3].
  • Mixing: Vortex or sonicate the mixture to aid in dissolving the solid powder completely. The solution should become clear [2].
  • Storage: Aliquot the prepared stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, and protect from light as the compound is light-sensitive [2] [3]. Under these conditions, the stock solution is typically stable for several months [2].

Key Handling and Safety Information

When working with this compound, please note the following:

  • Appearance: It is an off-white to light yellow or pale green crystalline powder [4] [5].
  • Storage of Powder: The solid compound should be stored in a cool, dark place, preferably in a refrigerator or freezer, and kept under an inert atmosphere [4] [5].
  • Safety: It may cause skin and serious eye irritation. It is recommended to wear protective gloves, eye protection, and face protection when handling [5].

The following diagram illustrates the workflow for determining solubility and preparing a DMSO stock solution:

Start Weigh 5,7-Dihydroxy- 4-methylcoumarin A Add Anhydrous DMSO Start->A B Vortex / Sonicate A->B C Clear Solution Obtained? B->C C->B No D Aliquot & Store (-20°C / -80°C, Dark) C->D Yes

References

is 5,7-Dihydroxy-4-methylcoumarin a phenol or lactone

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure and Classification

The dual nature of 5,7-Dihydroxy-4-methylcoumarin is fundamental to its reactivity and hazards. The following diagram illustrates its core structure and the experimental context in which it is often used:

G A Core Structure This compound B Phenol Groups (5,7- positions) A->B C Lactone Ring (2H-1-Benzopyran-2-one) A->C E Key Application Synthesis Building Block A->E Used as D Experimental Context Pechmann Condensation D->A Prepared by

Diagram illustrating the core structure of this compound and its experimental context.

  • Lactone Group: The core structure is a coumarin, which is a lactone—a cyclic ester—formed from o-hydroxycinnamic acid [1]. This lactone ring is characteristic of all coumarin compounds.
  • Phenol Groups: The molecule has two hydroxyl groups (-OH) attached directly to an aromatic benzene ring at the 5 and 7 positions, which classifies it as a phenol [1] [2].

Key Characteristics and Quantitative Data

The table below summarizes the fundamental physicochemical properties of this compound:

Property Value / Description Reference
CAS Number 2107-76-8 [1] [2] [3]
Molecular Formula C₁₀H₈O₄ [1] [2] [4]
Molecular Weight 192.17-192.18 g/mol [1] [2] [4]
Melting Point 280 - 299 °C (literature range) [2] [3] [4]
Appearance Yellow to white powder, fluoresces blue [1] [2] [4]
UV Absorption (λmax) 322 nm (in Methanol) [2] [4]
Water Solubility Slightly soluble [1] [4]

Chemical Reactivity and Hazard Profile

The combination of functional groups leads to a specific reactivity and hazard profile important for safe handling.

  • Reactivity as a Phenol: Phenols behave as weak organic acids [1] [2].
    • Incompatible with strong reducing agents like hydrides, nitrides, alkali metals, and sulfides. These reactions can generate flammable hydrogen gas (H₂) and enough heat to cause ignition [1] [2].
    • Vigorous reactions can occur with strong oxidizing acids, potentially igniting the reaction products [1] [2].
  • Reactivity as a Lactone: As a lactone, it reacts similarly to esters [1] [2].
    • Heat is generated when mixed with caustic solutions or acids [1] [2].
    • Flammable hydrogen gas is also generated when mixed with alkali metals and hydrides [1] [2].

Safety and Handling Recommendations

For researchers working with this compound, the following safety information is crucial:

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319) [4].
  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a dust mask (N95 type recommended) [3].
  • Spill Response: Dampen spills with ethanol, transfer to a container, and clean surfaces with ethanol followed by soap and water [1]. Do not use water to clean up the dry powder, as it is only slightly soluble and may not be effective [1].
  • Storage: It is recommended to store in a refrigerator or in a "cool and dark place" at room temperature [1] [4].

Experimental Protocol

[3] notes that this compound can be synthesized via the Pechmann Condensation, a classic method for coumarin formation. The general workflow for this reaction is as follows:

G A Reactants: Phloroglucinol & Ethylacetoacetate C Reaction Condition: Pechmann Condensation A->C B Catalyst: Concentrated Sulfuric Acid B->C D Product Formation: This compound C->D

Workflow for the synthesis of this compound via Pechmann Condensation.

  • Reaction Setup: The starting materials, phloroglucinol (a trihydroxybenzene) and ethylacetoacetate, are combined in the presence of concentrated sulfuric acid as a catalyst and reaction medium [3].
  • Mechanism: The strong acid protonates the carbonyl oxygen of ethylacetoacetate, making it more electrophilic. This facilitates electrophilic substitution on the highly activated aromatic ring of phloroglucinol, followed by cyclization and dehydration to form the coumarin lactone ring.
  • Application in Synthesis: The product serves as a key intermediate for further chemical transformations, such as synthesizing pyrano[2,3-h]coumarin derivatives and 5,7-dihydroxy-8-formyl-4-methylcoumarin [3]. The phenolic -OH groups are particularly useful sites for further chemical modification.

References

5,7-Dihydroxy-4-methylcoumarin spectroscopic properties UV absorption fluorescence

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activities and Mechanisms of Action

5,7-Dihydroxy-4-methylcoumarin (D4M) demonstrates several promising biological activities, as outlined in the table below.

Activity/Model Key Findings Reported Concentrations/Doses Primary Mechanisms / Targets Identified
Osteogenesis Enhancement [1] Enhanced osteoblast differentiation and mineralization; ameliorated osteoporosis in a zebrafish model. 10 - 40 µM (in vitro); 20 µM (in vivo) Activation of the AKT1 pathway; effects blocked by AKT1 inhibitor.
Melanogenesis Stimulation [2] Increased melanin production and tyrosinase activity in B16F10 murine melanoma cells; low skin irritation in human tests. 25, 50, 100 µM (in vitro) Upregulation of TYR, TRP-1, TRP-2, MITF; activation of PKA/cAMP and GSK3β pathways; downregulation of PI3K/AKT.
Anti-Allergic Effects [3] Inhibited histamine and β-hexosaminidase release in RBL-2H3 cells; reduced allergic reaction in a murine model. 25, 50, 100 µM (in vitro); 10, 25, 50 mg/kg (in vivo) Downregulation of IL-4, IL-13, TNF-α, COX-2; suppression of p-ERK, p-p38, and p-AKT phosphorylation.

Experimental Protocols for Biological Studies

For researchers aiming to replicate or build upon these studies, here is a summary of the key methodological details:

  • Cytotoxicity Assessment (MTT Assay): Cells (e.g., MC3T3-E1, B16F10, RBL-2H3) are seeded in plates and allowed to stabilize. They are then treated with a range of D4M concentrations for a specified period (e.g., 7-72 hours). Post-incubation, MTT reagent is added, and the resulting formazan crystals are dissolved. Cell viability is determined by measuring absorbance, typically at 570 nm [2] [3].
  • In Vitro Osteogenesis/Melanogenesis:
    • Differentiation & Mineralization: MC3T3-E1 cells are treated with D4M during osteogenic induction. Mineralization is later quantified by staining with Alizarin Red S and extracting the dye for measurement [1].
    • Melanin Content: B16F10 cells are treated with D4M, often with α-MSH as a positive control. After incubation, cells are lysed, and melanin content is measured spectrophotometrically [2].
    • Tyrosinase Activity: The activity of this key enzyme in melanogenesis is measured in cell lysates using L-DOPA as a substrate, and the reaction product is measured spectrophotometrically [2].
  • Anti-Allergic Assays:
    • Degranulation Tests (Histamine/β-hexosaminidase): RBL-2H3 cells are sensitized with anti-DNP-IgE overnight. After pre-treatment with D4M, they are stimulated with DNP-HSA to trigger degranulation. The released histamine or β-hexosaminidase in the supernatant is then quantified fluorometrically or colorimetrically, respectively [3].
    • Passive Cutaneous Anaphylaxis (PCA): Mice are sensitized by intradermal injection of anti-DNP-IgE. The next day, they are pre-treated with D4M and then challenged intravenously with DNP-HSA mixed with Evans Blue dye. The extent of the allergic reaction is quantified by measuring the extravasated dye in the skin [3].
  • Protein Analysis (Western Blot): Treated cells are lysed, and proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific primary antibodies against target proteins (e.g., p-AKT, MITF, TRP-1). Binding is detected using enzyme-conjugated secondary antibodies and a chemiluminescence system [1] [2] [3].

Visualizing the Signaling Pathways

The following diagrams illustrate the key molecular mechanisms of D4M action identified in the recent studies.

G cluster_osteogenesis Osteogenesis (via AKT1) [1] cluster_melanogenesis Melanogenesis [2] cluster_anti_allergy Anti-Allergic Effect [3] D4M_O 5,7-Dihydroxy-4- Methylcoumarin (D4M) AKT1 AKT1 Activation D4M_O->AKT1 OsteoGenes Osteogenic Gene Expression AKT1->OsteoGenes BoneForm Bone Formation & Mineralization OsteoGenes->BoneForm D4M_M 5,7-Dihydroxy-4- Methylcoumarin (D4M) PKA PKA/cAMP ↑ D4M_M->PKA GSK3B GSK3β ↑ D4M_M->GSK3B PI3K PI3K/AKT ↓ D4M_M->PI3K MITF MITF Expression PKA->MITF GSK3B->MITF PI3K->MITF MelaninEnzymes TYR, TRP-1, TRP-2 MITF->MelaninEnzymes Melanin Melanin Synthesis MelaninEnzymes->Melanin D4M_A 5,7-Dihydroxy-4- Methylcoumarin (D4M) MAPK_AKT p-ERK, p-p38, p-AKT ↓ D4M_A->MAPK_AKT Inhibits IgE IgE/FcεRI Cross-linking IgE->MAPK_AKT Stimulates Cytokines IL-4, IL-13, TNF-α, COX-2 ↓ MAPK_AKT->Cytokines Degranulation Inhibited Histamine & β-hexosaminidase Release Cytokines->Degranulation

Summary of D4M's multifaceted mechanisms of action, showing activation (green), inhibition (red), and key signaling nodes (yellow).

References

5,7-Dihydroxy-4-methylcoumarin stability and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Stability Data and Storage Conditions

Property / Aspect Details Source
Physical Form Yellow powder that fluoresces blue and absorbs ultraviolet light. [1] NOAA
Melting Point 296-299 °C (lit.); 518 to 545 °F. [2] [1] Sigma-Aldrich, NOAA
Storage Temperature 4°C (refrigerator) or -20°C; for long-term storage, -80°C is recommended. [3] [1] MedChemExpress, NOAA
Light Sensitivity Must be protected from light during storage. [3] MedChemExpress
Solubility Slightly soluble in water. [1] Soluble in DMSO (25 mg/mL). [3] NOAA, MedChemExpress
Reactivity Profile Behaves as a weak organic acid (phenol and lactone). Incompatible with strong oxidizing acids, bases, and strong reducing agents. [1] NOAA

Experimental Protocols for Stability Assessment

While direct experimental data on the degradation of 5,7-Dihydroxy-4-methylcoumarin is limited in the search results, research on similar compounds provides a robust methodology you can apply. Studies on 4,7-dihydroxycoumarin derivatives use Advanced Oxidation Processes (AOPs) to simulate degradation, employing techniques suitable for evaluating the compound's stability under oxidative stress. [4]

  • Degradation via Hydroxyl Radicals: The core method involves generating hydroxyl radicals (HO•) in an aqueous solution through the Fenton reaction (e.g., using 1 mM H₂O₂ and 0.33 mM FeSO₄ in a 100 mM phosphate buffer at pH 7.4). [4]
  • Radical Trapping and Detection: The highly reactive HO• radicals are trapped using a spin-trapping agent like DEPMPO.
  • Reaction Monitoring: The reaction is monitored using Electron Paramagnetic Resonance (EPR) spectroscopy. [4] A decrease in the EPR signal of the DEPMPO-HO• adduct after adding the coumarin compound indicates its reactivity with HO• radicals and provides a measure of its stability. [4]
  • Kinetic and Product Analysis: The overall rate constant ((k_{overall})) for the reaction with HO• radicals can be estimated, allowing for the calculation of the half-life ((\tau_{1/2})) of the compound under these conditions. [4] The workflow for this stability assessment is as follows:

Fenton Reaction Fenton Reaction HO• Radicals HO• Radicals Fenton Reaction->HO• Radicals DEPMPO-HO• Adduct DEPMPO-HO• Adduct HO• Radicals->DEPMPO-HO• Adduct Spin Trap (DEPMPO) Spin Trap (DEPMPO) Spin Trap (DEPMPO)->DEPMPO-HO• Adduct EPR Spectroscopy EPR Spectroscopy Quantify HO• Scavenging Quantify HO• Scavenging EPR Spectroscopy->Quantify HO• Scavenging koverall & Half-life koverall & Half-life DEPMPO-HO• Adduct->EPR Spectroscopy Add this compound Add this compound Reduced EPR Signal Reduced EPR Signal Add this compound->Reduced EPR Signal Quantify HO• Scavenging->koverall & Half-life

Safety and Handling Considerations

Proper handling is crucial for maintaining both sample integrity and personal safety.

  • Handling Precautions: A recommended respirator for weighing and diluting the neat chemical is a NIOSH-approved half-face respirator equipped with an organic vapor/acid gas cartridge and a dust/mist filter. [1]
  • Spill Management: Spills should be dampened with ethanol, transferred to a container, and any remaining material picked up with ethanol-dampened absorbent paper. Contaminated materials should be sealed in a vapor-tight plastic bag. Surfaces should be washed with ethanol followed by soap and water. [1]

References

Comprehensive Protocol for Assessing Melanogenesis Effects of 5,7-Dihydroxy-4-methylcoumarin in B16F10 Melanoma Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Experimental System

B16F10 murine melanoma cells serve as a well-established in vitro model for studying melanogenesis due to their capacity to produce melanin pigment and express key melanogenic enzymes. This cell line, derived from C57BL/6J mouse skin tissue, exhibits an epithelial-like and spindle-shaped morphology with an approximate cell size of 15.4 ± 1.4 μm [1]. For melanogenesis research, B16F10 cells are particularly valuable as they contain the complete enzymatic machinery for melanin synthesis, including tyrosinase, TRP-1, and TRP-2, all regulated by the master transcription factor MITF [2]. The cells demonstrate a doubling time of approximately 20.1 hours and grow as adherent monolayers in standard culture conditions [1]. When designing experiments to evaluate the effects of 5,7-dihydroxy-4-methylcoumarin (5,7D-4MC) on melanogenesis, researchers should note that this natural coumarin derivative possesses a benzopyrone core structure with a methyl group substituted at the 4-position and hydroxyl groups at the 5- and 7-positions, which may be critical for its biological activity [2] [3].

Experimental Design and Preparation

Key Experimental Parameters

Table 1: Critical parameters for melanogenesis assays with 5,7D-4MC in B16F10 cells

Parameter Specification Reference
Test Compound This compound (5,7D-4MC) [2]
Recommended Concentrations 25, 50, 100 μM [2] [3]
Treatment Duration 72 hours [2] [3]
Cell Seeding Density 1×10⁵ cells for melanin content and tyrosinase activity assays; 3.8×10⁴ cells for MTT assay [2] [4] [5]
Positive Control α-MSH (100 nM) [2] [3]
Solvent Control DMSO (final concentration ≤0.1%) [2]
Preparation of Reagents and Solutions
  • 5,7D-4MC stock solution: Prepare a 100 mM stock solution by dissolving 5,7D-4MC in DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
  • Cell culture medium: Use Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 4 mM L-glutamine, 1.5 g/L NaHCO₃, 4.5 g/L glucose, and 1.0 mM sodium pyruvate [1].
  • α-MSH solution: Prepare a 100 μM stock solution in sterile water or PBS and store at -20°C. Dilute to 100 nM in culture medium for use as a positive control [2].
  • Phosphate-buffered saline (PBS): 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, pH 7.4. Sterilize by autoclaving.

Cell Culture and Maintenance

Standard Culture Conditions

Maintain B16F10 cells in T-75 or T-175 culture flasks with the complete DMEM medium described in Section 2.2. Culture cells in a humidified incubator at 37°C with 5% CO₂. Replace medium every 2-3 days until cells reach 70-80% confluence for subculturing [1]. For routine maintenance, subculture cells using Accutase solution with an incubation time of 8-10 minutes at room temperature. Recommended split ratios range from 1:2 to 1:4, depending on experimental needs [1].

Experimental Seeding Protocol
  • Harvest exponentially growing B16F10 cells using appropriate dissociation reagent.
  • Count cells using a hemocytometer or automated cell counter and adjust cell density accordingly.
  • Seed cells in culture plates at the following densities:
    • 96-well plates: 3.8×10⁴ cells/well for MTT assay [5]
    • 12-well plates: 5×10⁵ cells/well for histamine release assay (if testing anti-allergic properties) [5]
    • 60-mm dishes: 1×10⁵ cells/dish for melanin content and cellular tyrosinase activity [4]
  • Allow cells to adhere for 24 hours before compound treatment.

Viability Assessment (MTT Assay)

Step-by-Step Protocol
  • After 72 hours of treatment with 5,7D-4MC (25, 50, 100 μM), carefully remove culture medium from 96-well plates.
  • Add 100 μL of MTT solution (1 mg/mL in serum-free medium) to each well.
  • Incubate plates at 37°C for 2 hours to allow formazan crystal formation.
  • Carefully remove MTT solution and add 100 μL of DMSO to each well to dissolve formazan crystals.
  • Gently shake plates for 10-15 minutes to ensure complete dissolution.
  • Measure absorbance at 570 nm using a microplate reader.
  • Calculate cell viability as a percentage relative to untreated control cells [2] [5].
Interpretation of Results

According to recent studies, 5,7D-4MC demonstrates no significant cytotoxicity at concentrations up to 100 μM, with cell viability remaining above 90% compared to untreated controls [2] [3]. This non-toxic concentration range should be used for all subsequent melanogenesis assays. Concentrations above 100 μM may begin to show cytotoxic effects and should be avoided unless specifically testing toxicity thresholds.

Melanin Content Quantification

Melanin Extraction and Measurement
  • After 72 hours of treatment with 5,7D-4MC, harvest B16F10 cells by trypsinization and transfer to microcentrifuge tubes.
  • Centrifuge at 5,000 × g for 5 minutes and carefully remove supernatant.
  • Wash cell pellets twice with cold PBS to remove residual medium.
  • Add 1 mL of 1N NaOH containing 10% DMSO to each pellet.
  • Vortex vigorously and incubate at 80°C for 1 hour to solubilize melanin.
  • Centrifuge at 10,000 × g for 10 minutes to remove insoluble debris.
  • Transfer 200 μL of supernatant to a 96-well plate.
  • Measure absorbance at 405 nm using a microplate reader.
  • Normalize melanin content to total protein concentration or cell number [2] [4].
Expected Results

Table 2: Expected melanin content increases after 5,7D-4MC treatment

Treatment Concentration Melanin Content (% of Control) Reference
Control - 100% [2]
α-MSH (Positive Control) 100 nM 198.0% [2]
5,7D-4MC 25 μM 250.1% [2]
5,7D-4MC 50 μM 336.0% [2]
5,7D-4MC 100 μM 463.0% [2]

Intracellular Tyrosinase Activity Assay

Protocol Description
  • After 72 hours of treatment with 5,7D-4MC, harvest B16F10 cells by trypsinization.
  • Centrifuge at 5,000 × g for 5 minutes and discard supernatant.
  • Wash cell pellets with cold PBS and lyse cells with 1% Triton X-100 in PBS (pH 7.2) by freezing and thawing three times.
  • Centrifuge at 10,000 × g for 10 minutes at 4°C to remove insoluble material.
  • Transfer supernatant to new tubes and determine protein concentration using BCA assay.
  • Adjust all samples to equal protein concentrations with lysis buffer.
  • Add 15 mM L-DOPA solution to each sample and incubate at 37°C for 1 hour.
  • Measure absorbance at 475 nm using a microplate reader.
  • Express tyrosinase activity as percentage increase compared to untreated control [2] [4].
Expected Outcomes

5,7D-4MC treatment demonstrates a dose-dependent increase in intracellular tyrosinase activity. At 100 μM concentration, tyrosinase activity increases significantly compared to untreated controls, though specific percentage values require experimental determination as they vary between cell passages and experimental conditions [2]. The positive control α-MSH typically increases tyrosinase activity to approximately 235% of control levels [4].

Molecular Mechanism Analysis

Western Blot Analysis
  • After treatment with 5,7D-4MC for 72 hours, harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Determine protein concentration using BCA assay and adjust samples to equal concentrations.
  • Separate 25-30 μg of protein by SDS-PAGE (8-12% gels depending on target protein molecular weights).
  • Transfer proteins to PVDF membranes using standard electroblotting techniques.
  • Block membranes with 5% non-fat milk in TBST for 1 hour at room temperature.
  • Incubate with primary antibodies overnight at 4°C against the following targets:
    • MITF (microphthalmia-associated transcription factor)
    • Tyrosinase (TYR)
    • TRP-1 (tyrosinase-related protein 1)
    • TRP-2 (tyrosinase-related protein 2)
    • Phosphorylated and total forms of PKA, GSK3β, AKT
  • Wash membranes and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Develop blots using enhanced chemiluminescence substrate and visualize with imaging system.
  • Normalize protein expression to β-actin or GAPDH loading controls [2] [6].
Signaling Pathway Modulation

G cluster_upregulation Pathways Activated cluster_downregulation Pathways Inhibited cluster_melanogenic Melanogenic Proteins 5 5 _7D_4MC _7D_4MC PKA PKA/cAMP Pathway _7D_4MC->PKA Activates GSK3b GSK3β Phosphorylation _7D_4MC->GSK3b Activates PI3K_AKT PI3K/AKT Pathway _7D_4MC->PI3K_AKT Inhibits CREB CREB Phosphorylation PKA->CREB MITF MITF GSK3b->MITF CREB->MITF PI3K_AKT->MITF Suppresses inhibition TYR Tyrosinase (TYR) MITF->TYR TRP1 TRP-1 MITF->TRP1 TRP2 TRP-2 MITF->TRP2 Melanin Melanin TYR->Melanin TRP1->Melanin TRP2->Melanin

Figure 1: Signaling pathways regulated by 5,7D-4MC in melanogenesis

Secondary Assays and Validation

Human Skin Irritation Test

For potential cosmetic or therapeutic applications, a human primary skin irritation test can be conducted to evaluate dermatological safety:

  • Recruit 32 healthy adult volunteers (typically female) following ethical guidelines and informed consent.
  • Apply 5,7D-4MC at concentrations of 50 μM and 100 μM in appropriate vehicle to upper back skin.
  • Assess irritation responses at 24, 48, and 72 hours after application using standardized scales.
  • Document any signs of erythema, edema, or other adverse reactions.

Recent studies indicate that 5,7D-4MC exhibits low irritation potential at concentrations up to 100 μM, making it suitable for topical applications [2] [3].

Additional Mechanistic Studies

For comprehensive understanding of melanogenesis mechanisms, consider these additional approaches:

  • Gene expression analysis: Measure mRNA levels of MITF, TYR, TRP-1, and TRP-2 using RT-qPCR.
  • Immunofluorescence staining: Visualize protein localization and expression in cultured cells.
  • MAPK pathway analysis: Investigate potential effects on JNK, p38, and ERK phosphorylation states [6] [7].

Data Analysis and Interpretation

Statistical Analysis
  • Perform all experiments in triplicate with at least three independent biological replicates.
  • Express data as mean ± standard deviation (SD) or standard error of the mean (SEM).
  • Use one-way ANOVA followed by post-hoc tests (e.g., Tukey's test) for multiple comparisons.
  • Consider p-values < 0.05 as statistically significant.
Interpretation Guidelines

When interpreting results, consider that effective melanogenesis stimulation should demonstrate:

  • Dose-dependent increase in melanin content without reduced cell viability.
  • Consistent elevation of tyrosinase activity matching melanin increases.
  • Upregulation of key melanogenic proteins (TYR, TRP-1, TRP-2) and MITF.
  • Activation of relevant signaling pathways (PKA/cAMP, GSK3β) and inhibition of negative regulators (PI3K/AKT).

The positive control α-MSH should yield approximately 198-249% increase in melanin content compared to untreated controls [2] [4]. 5,7D-4MC at 100 μM typically shows superior melanogenesis stimulation compared to α-MSH, reaching up to 463% of control melanin levels [2].

Troubleshooting and Technical Notes

  • Low melanin production: Ensure cells are not over-passaged, as B16F10 cells may gradually lose melanogenic capacity with continued subculturing [8]. Use lower passage cells and avoid excessive trypsinization.
  • High background in tyrosinase assay: Include appropriate blanks and ensure complete cell lysis. Pre-clear lysates by centrifugation before assay.
  • Variable results between experiments: Maintain consistent cell seeding densities and treatment durations. Use freshly prepared compound solutions when possible.
  • Inconsistent Western blot results: Confirm antibody specificity and optimize protein loading amounts. Include both positive and negative controls.

Conclusion

This comprehensive protocol provides detailed methodologies for assessing the melanogenesis-stimulating effects of this compound in B16F10 melanoma cells. The compound demonstrates significant potential as a melanogenesis activator through modulation of key signaling pathways and upregulation of melanogenic enzymes, with low irritation potential observed in human skin tests [2] [3]. These protocols support the development of 5,7D-4MC as a promising candidate for therapeutic applications in hypopigmentation disorders such as vitiligo, as well as a functional cosmetic ingredient. Further studies involving human melanocytes and clinical trials are recommended to validate efficacy in more complex biological systems.

References

5,7-Dihydroxy-4-methylcoumarin treatment concentration for anti-allergic effects RBL-2H3

Author: Smolecule Technical Support Team. Date: February 2026

Treatment Concentrations & Key Findings

The following table details the concentrations of 5,7D-4MC used in a pivotal 2025 study and the corresponding anti-allergic effects observed in IgE-sensitized RBL-2H3 cells [1] [2].

Concentration (µM) Cell Viability Histamine Release β-hexosaminidase Release Cytokine mRNA Expression (IL-4, IL-13, TNF-α, COX-2)
25 Not significantly affected Reduced Reduced Downregulated
50 Not significantly affected Reduced Reduced Downregulated
100 Not significantly affected (≥90%) Reduced Reduced Downregulated

Detailed Experimental Protocol

Below is a step-by-step protocol for evaluating the anti-allergic effects of 5,7D-4MC in RBL-2H3 cells, based on the methods described in the research [1].

1. Cell Culture: - Cell Line: Rat basophilic leukemia (RBL-2H3) cells. - Medium: Culture cells in α-Minimum Essential Medium (α-MEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin/glutamine (PSQ) [1]. - Conditions: Maintain at 37°C in a humidified incubator with 5% CO₂ [1] [3].

2. Cell Sensitization: - Seed RBL-2H3 cells at a density of 5 × 10⁵ cells per well in 12-well plates. - Sensitize the cells by adding anti-DNP-IgE (0.2 µg/mL) to the culture medium and incubate for 17 hours [1].

3. Compound Treatment & Allergen Challenge: - After the sensitization period, wash the cells with phosphate-buffered saline (PBS). - Pre-treat the cells with 5,7D-4MC (at the desired concentrations of 25, 50, or 100 µM) or a positive control (e.g., 40 µg/mL Ketotifen) for 1 hour. - Challenge the cells by adding the antigen DNP-Human Serum Albumin (DNP-HSA) to activate the allergic response. Incubate for an additional 6 hours to allow for degranulation and mediator release [1].

4. Assay and Analysis: - Cell Viability (MTT Assay): Seed cells in a 96-well plate (3.8 × 10⁴ cells/well). After a 24-hour stabilization, treat with 5,7D-4MC for 7 hours. Add MTT solution, incubate for 2 hours, and measure absorbance at 570 nm after dissolving formazan crystals in DMSO [1]. - Histamine Release Assay: Collect supernatant after allergen challenge. Use a multi-step extraction with organic solvents and react with o-phthalaldehyde. Measure fluorescence (Ex: 360 nm, Em: 440 nm) to quantify histamine [1]. - β-hexosaminidase Release Assay: This assay is a common, reliable marker for mast cell degranulation that parallels histamine release [4]. Collect supernatant and cell lysates (for total content). Incubate with the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide in citrate buffer. Stop the reaction with a carbonate/bicarbonate buffer and measure absorbance at 405 nm. The percentage release is calculated as: (Enzyme in Supernatant) / (Enzyme in Supernatant + Enzyme in Lysate) × 100% [1] [5]. - mRNA Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to analyze the downregulation of allergic-inflammatory cytokines (IL-4, IL-13, TNF-α) and the enzyme COX-2 [1]. - Protein Analysis (Western Blot): Analyze the phosphorylation states of key signaling proteins (ERK, p38, AKT) to investigate the molecular mechanism [1].

Mechanism of Action & Signaling Pathway

The anti-allergic effect of 5,7D-4MC is achieved by inhibiting the FcεRI signaling pathway downstream of allergen recognition. The diagram below illustrates how 5,7D-4MC interferes with this process.

G Allergen Allergen IgE-FceRI Cross-linking IgE-FceRI Cross-linking Allergen->IgE-FceRI Cross-linking IgE IgE FceRI FceRI Lyn/Syk Lyn/Syk FceRI->Lyn/Syk MAPKs (ERK, p38) MAPKs (ERK, p38) Lyn/Syk->MAPKs (ERK, p38) AKT AKT Lyn/Syk->AKT Cytokine Transcription\n(IL-4, IL-13, TNF-α, COX-2) Cytokine Transcription (IL-4, IL-13, TNF-α, COX-2) MAPKs (ERK, p38)->Cytokine Transcription\n(IL-4, IL-13, TNF-α, COX-2) AKT->Cytokine Transcription\n(IL-4, IL-13, TNF-α, COX-2) Mediator Release\n(Histamine, β-hexosaminidase) Mediator Release (Histamine, β-hexosaminidase) Cytokine Transcription\n(IL-4, IL-13, TNF-α, COX-2)->Mediator Release\n(Histamine, β-hexosaminidase) 5,7D-4MC 5,7D-4MC 5,7D-4MC->MAPKs (ERK, p38) Inhibits Phosphorylation 5,7D-4MC->AKT Inhibits Phosphorylation IgE-FceRI Cross-linking->FceRI

As the diagram shows, 5,7D-4MC exerts its effects by significantly reucing the phosphorylation of key signaling molecules, including MAPKs (ERK and p38) and Protein Kinase B (AKT). This inhibition leads to the downregulation of pro-allergic cytokines and enzymes, ultimately reducing the release of allergic mediators [1].

Conclusion

References

5,7-Dihydroxy-4-methylcoumarin in passive cutaneous anaphylaxis PCA murine model

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 5,7-Dihydroxy-4-methylcoumarin

This compound is a phytochemical derivative belonging to the coumarin family, a class of compounds known for their diverse pharmacological activities [1]. While previously recognized for its antioxidant, anti-apoptotic, and anti-aggregatory properties, recent investigational studies have elucidated its potent anti-allergic effects [1] [2].

Allergic diseases are immune-mediated disorders triggered by an exaggerated response to harmless substances. Current treatments, primarily antihistamines and steroids, are often associated with side effects like drowsiness, dry mouth, and gastrointestinal issues [1]. This underscores the need for novel therapeutic candidates. This compound has emerged as a promising candidate by targeting the early stages of IgE-mediated allergic signaling, which is central to conditions like anaphylaxis, atopic dermatitis, and allergic rhinitis [1] [3].


Experimental Findings & Data Summary

Research using IgE-sensitized RBL-2H3 mast cells and a PCA murine model demonstrates that this compound effectively suppresses key steps of the allergic response.

The table below summarizes the core quantitative findings from these studies:

Experimental Model Measured Parameter Effect of this compound Key Findings & Quantitative Data
RBL-2H3 Cells (In Vitro) Cell Viability (MTT Assay) No cytotoxicity No significant toxicity at concentrations up to 100 µM [1].
Histamine Release Significant inhibition Reduced release of histamine, a key allergic mediator [1] [2].
β-hexosaminidase Release Significant inhibition Reduced release of this degranulation marker [1] [3].
Inflammatory Cytokines (mRNA) Downregulated Reduced expression of IL-4, IL-13, and TNF-α [1] [2].
Signaling Pathways Reduced phosphorylation Inhibited phosphorylation of ERK, p38, and AKT proteins [1].
PCA Murine Model (In Vivo) Vascular Leakage Significant reduction Reduced extravasation of Evans blue dye, indicating suppression of the allergic reaction [1] [2].

These findings collectively suggest that the compound exerts its anti-allergic effect by stabilizing mast cells, preventing the release of pre-formed and newly synthesized inflammatory mediators, and modulating the underlying intracellular signaling cascades [1].


Detailed Experimental Protocols

For scientists aiming to replicate or build upon this research, here are the detailed methodologies for the key experiments.

In Vitro Protocol: Anti-Allergic Assay in RBL-2H3 Cells

This protocol evaluates the compound's efficacy in inhibiting mast cell degranulation.

  • Cell Line: Rat basophilic leukemia (RBL-2H3) cells [1].
  • Cell Culture: Maintain cells in α-Minimum Essential Medium (α-MEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin/glutamine (PSQ) at 37°C and 5% CO₂ [1].
  • Sensitization: Seed cells into 12-well plates (5 × 10⁵ cells/well) and sensitize them by adding anti-DNP-IgE (0.2 µg/mL) for 17 hours [1].
  • Compound Treatment: After sensitization, wash the cells and pre-treat with this compound (100 µM) or a positive control (e.g., Ketotifen at 40 µg/mL) for 1 hour [1].
  • Activation: Challenge the cells by adding the antigen, DNP-Human Serum Albumin (DNP-HSA), for 6 hours to trigger degranulation [1].
  • Sample Collection: Collect the supernatant for mediator release assays [1].
  • Histamine Release Assay:
    • Mix supernatant with 0.1 N HCl and 60% perchloric acid.
    • Centrifuge for 20 minutes.
    • Add 5 N NaOH, 5 M NaCl, and n-butanol to the supernatant, then vortex.
    • Collect the organic phase and mix it with 0.1 N HCl and n-heptane, then vortex.
    • Transfer the aqueous phase to a 96-well plate and react with o-phthalaldehyde.
    • Measure fluorescence (Excitation: 360 nm, Emission: 440 nm) [1].
  • β-Hexosaminidase Release Assay:
    • This assay is typically performed by incubating the supernatant with a substrate solution (e.g., p-nitrophenyl N-acetyl-β-D-glucosamide) in citrate buffer. The reaction is stopped, and the absorbance is measured at 405 nm [1].
In Vivo Protocol: Passive Cutaneous Anaphylaxis (PCA) Murine Model

This protocol assesses the anti-allergic effect in a live animal model.

  • Animals: Typically, mice (e.g., ICR or BALB/c) are used [1].
  • Sensitization: Inject anti-DNP-IgE antibody intradermally into the ear to sensitize local mast cells [1].
  • Compound Administration: After a suitable sensitization period (e.g., 24 hours), administer this compound to the experimental group. The control group receives a vehicle.
  • Challenge: After compound pretreatment, inject the antigen DNP-HSA intravenously along with Evans blue dye [1].
  • Reaction Measurement: After 30-60 minutes, sacrifice the animals and collect the ear tissue. The extent of the allergic reaction is quantified by measuring the amount of Evans blue dye that has leaked into the tissue, which is a direct indicator of vascular permeability and mast cell-mediated anaphylaxis [1].

The experimental workflow from in vitro to in vivo models is outlined below:

G Start Start: Experimental Workflow InVitro In Vitro Model (RBL-2H3 Mast Cells) Start->InVitro Step1 Sensitize with anti-DNP-IgE InVitro->Step1 Step2 Pre-treat with This compound Step1->Step2 Step3 Challenge with antigen DNP-HSA Step2->Step3 Step4 Measure Outcomes: Histamine/β-hexosaminidase release Cytokine mRNA expression Signaling protein phosphorylation Step3->Step4 InVivo In Vivo Validation (PCA Murine Model) Step4->InVivo Step5 Sensitize skin with anti-DNP-IgE InVivo->Step5 Step6 Administer This compound Step5->Step6 Step7 Challenge with antigen and Evans Blue dye i.v. Step6->Step7 Step8 Measure Outcome: Evans Blue extravasation Step7->Step8 Conclusion Conclusion: Confirm anti-allergic efficacy and mechanism of action Step8->Conclusion


Mechanism of Action: Signaling Pathways

The anti-allergic mechanism of this compound involves the suppression of key signaling pathways activated downstream of the FcεRI receptor in mast cells.

The compound's interference with this signaling cascade is visualized in the following pathway diagram:

G Allergen Allergen-IgE Complex FceRI FcεRI Cross-linking Allergen->FceRI LynFyn Src Kinases (Lyn, Fyn) FceRI->LynFyn Syk Syk Activation LynFyn->Syk Downstream Downstream Pathways Syk->Downstream LAT LAT Adapter Downstream->LAT MAPKs MAPKs (ERK, p38) LAT->MAPKs AKT AKT (PKB) LAT->AKT NFkB Transcription Factors (e.g., NF-κB) MAPKs->NFkB AKT->NFkB Outcomes Cellular Responses NFkB->Outcomes Degran Degranulation (Histamine, β-hexosaminidase) Outcomes->Degran Cytokines Cytokine Production (TNF-α, IL-4, IL-13) Outcomes->Cytokines Inhibitor This compound Inhibitor->LynFyn Inhibits Inhibitor->MAPKs Reduces Phosphorylation Inhibitor->AKT Reduces Phosphorylation

Application Notes for Research & Development

  • Therapeutic Potential: The dual efficacy in inhibiting both rapid degranulation and late-phase cytokine production positions this compound as a strong candidate for developing novel anti-allergic drugs, potentially for conditions like asthma, allergic rhinitis, and atopic dermatitis [1].
  • Safety Profile: Initial cytotoxicity assays indicate a good safety window for in vitro studies at effective concentrations (up to 100 µM) [1]. Furthermore, a human primary skin irritation test reported in a separate study found that the compound has low irritation potential, supporting its suitability for topical application development [4] [5].
  • Comparative Advantage: Unlike traditional antihistamines that only block the histamine receptor, this compound acts upstream by preventing histamine release from mast cells, potentially offering a broader and more fundamental intervention in the allergic cascade [1].

References

Comprehensive Application Notes and Protocols: DPPH Assay for 5,7-Dihydroxy-4-methylcoumarin Antioxidant Activity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle of the DPPH Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used, reliable method for evaluating the antioxidant capacity of natural and synthetic compounds, including coumarin derivatives. The assay is based on a colorimetric reaction where the stable, purple-colored DPPH radical (λmax ≈ 517 nm) is reduced to a yellow-colored diphenylpicrylhydrazine compound upon reaction with a hydrogen-donating antioxidant [1] [2]. The degree of decolorization is proportional to the antioxidant potency and radical scavenging activity of the test compound.

For coumarins, antioxidant activity is highly dependent on substitution patterns on the core structure. Phenolic hydroxyl groups, particularly in the ortho- configuration, are known to significantly enhance radical scavenging ability by stabilizing the resulting phenoxyl radical through intramolecular hydrogen bonding or extended electron delocalization [3] [4] [5]. 5,7-Dihydroxy-4-methylcoumarin possesses a meta-dihydroxy substitution pattern on the benzene ring, which confers measurable, though moderate, antioxidant activity compared to ortho-dihydroxy analogues [3] [6] [7].

Key Findings on this compound Activity

Research indicates that this compound exhibits consistent, quantifiable antioxidant activity in the DPPH assay, though its potency is less than that of ortho-dihydroxy substituted coumarins and standard antioxidants like Trolox or ascorbic acid [3] [6]. The meta-substitution pattern in this compound does not provide the same radical stabilization benefits as ortho-substitution, which explains its intermediate activity [4]. The experimental data from structure-activity relationship studies are summarized in Table 1.

Table 1: Antioxidant Activity of this compound and Reference Compounds in DPPH Assay

Compound Name Substitution Pattern Reported EC50/IC50 Relative Potency vs. Standard Citations
This compound meta-dihydroxy Not fully quantified in provided results Less active than ortho-dihydroxy coumarins and Trolox [3] [6]
6,7-Dihydroxy-4-methylcoumarin ortho-dihydroxy Highly active More active than this compound; comparable to caffeic acid [3] [7]
7,8-Dihydroxy-4-methylcoumarin ortho-dihydroxy Highly active More active than this compound [3] [6] [7]
Trolox (Standard) Water-soluble vitamin E analog EC50 = 93.19 μM (in one study) Benchmark for comparison [4] [5]
Ascorbic Acid (Standard) Natural antioxidant IC50 = 33.48 μg/mL (in one study) Benchmark for comparison [5]

Detailed Experimental Protocol

Materials and Reagents
  • DPPH Radical Solution: 2,2-Diphenyl-1-picrylhydrazyl (DPPH, Sigma-Aldrich, ≥95% purity). Prepare a 0.1 mM stock solution in methanol, ethanol, or DMSO. Store in amber glass at 4°C and use within 24 hours [1] [2].
  • Test Compound: this compound (synthesized or commercially sourced). Prepare a stock solution in a suitable solvent (DMSO, methanol, or ethanol). Serial dilutions are recommended for generating a dose-response curve (e.g., 1-200 μM final concentration in the assay) [3] [1].
  • Standard Antioxidants: Trolox (water-soluble vitamin E analog, 1-100 μM) or Ascorbic Acid (1-50 μg/mL) should be used as positive controls [4] [5].
  • Solvent Control: Use the same solvent for dissolving the test compound (e.g., DMSO, methanol) as a negative control, ensuring the final solvent concentration is consistent across all samples (typically ≤1% v/v) to avoid solvent interference [1].
  • Equipment: UV-Vis spectrophotometer or microplate reader, analytical balance, micropipettes, vortex mixer, water bath (if incubation at controlled temperature is required), and cuvettes or 96-well plates.
Step-by-Step Procedure

The following workflow outlines the key steps for performing the DPPH assay in a 96-well microplate format.

G Start Start Protocol P1 1. Prepare Reagents: - 0.1 mM DPPH in MeOH - Test compound dilutions - Trolox/ascorbic acid standards Start->P1 P2 2. Pipette into Wells: - 150 µL DPPH solution - 50 µL test compound/standard/blank P1->P2 P3 3. Incubate: - 30 minutes in dark - Room temperature (25°C) P2->P3 P4 4. Measure Absorbance: - 517 nm wavelength P3->P4 P5 5. Calculate % Scavenging: % = (A_control - A_sample)/A_control * 100 P4->P5 P6 6. Determine EC50: - Plot % scavenging vs. concentration - Fit dose-response curve P5->P6 End Analyze Data P6->End

  • Preparation of Test Solutions: Prepare at least five different concentrations of this compound to generate a meaningful dose-response curve. A typical concentration range might be 10-200 μM, prepared via serial dilution from a stock solution [3] [1].
  • Reaction Setup: In a 96-well microplate, add 150 μL of the 0.1 mM DPPH solution to each well. Then, add 50 μL of each concentration of the test compound, standard, or control (pure solvent for the control). Ensure each concentration is tested in triplicate for statistical robustness [1] [2].
  • Incubation: Cover the microplate to prevent solvent evaporation and incub the reaction mixture in the dark at room temperature (25°C) for 30 minutes. The reaction must be kept in the dark because DPPH is light-sensitive [1] [2].
  • Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader. Use a blank containing only DMSO/methanol and DPPH solution for baseline correction.
Data Analysis and Calculations
  • Calculate Radical Scavenging Activity: The percentage of DPPH radical scavenging is calculated for each concentration using the formula: % Scavenging = [(A_control - A_sample) / A_control] × 100 where A_control is the absorbance of the DPPH solution with solvent, and A_sample is the absorbance of the DPPH solution with the test compound or standard [1] [2].

  • Determine EC50 Value: The EC50 value (effective concentration required to scavenge 50% of DPPH radicals) is the most common metric for comparing antioxidant potency. Plot the percentage of scavenging against the logarithm of the compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and calculate the EC50 from the fitted equation. Software such as GraphPad Prism is typically used for this analysis.

  • Kinetic Analysis (Optional): For a more detailed investigation, the reaction kinetics can be monitored by measuring absorbance at 517 nm at multiple time intervals (e.g., every 5 minutes for 1 hour) until the reaction reaches a steady state. This can provide insights into the speed of the radical scavenging reaction [3].

Critical Factors for Assay Optimization

  • Solvent Selection: Methanol and ethanol are preferred solvents for the DPPH assay. If DMSO is used to dissolve the coumarin, keep its final concentration consistently low (≤1% v/v) across all samples to prevent interference [1].
  • Reaction Time and Kinetics: The 30-minute incubation is a standard endpoint measurement. However, different antioxidants have different reaction kinetics. confirming that the reaction has reached a plateau for your specific compound is recommended for accurate EC50 determination [3] [2].
  • DPPH Radical Stability: The DPPH stock solution must be freshly prepared and stored properly, as its concentration can decrease over time due to light-induced decomposition, leading to inaccurate results [2].
  • Interference from Sample Color: If the test compound itself is highly colored at 517 nm, appropriate sample blanks (compound solution without DPPH) must be included and their absorbance subtracted from the test readings.

Troubleshooting Guide

Table 2: Common DPPH Assay Issues and Solutions

Problem Potential Cause Suggested Solution
Low or no scavenging activity Compound is a weak antioxidant Verify with a positive control (Trolox); test higher concentrations; confirm the meta-substitution pattern is less potent than ortho [3].
High variability between replicates Improper pipetting; incomplete mixing Use calibrated pipettes; vortex samples after reagent addition.
Unexpectedly high absorbance in controls DPPH solution is degraded Prepare fresh DPPH stock solution; ensure storage in the dark.
Precipitate formation in wells Poor solubility of compound in reaction buffer Optimize solvent system; use a minimum amount of DMSO to aid dissolution.
Non-sigmoidal dose-response curve Insufficient concentration range Broaden the tested concentration range to capture the full response from 0% to 100% scavenging.

Conclusion

The DPPH radical scavenging assay is a robust and straightforward method for quantifying the antioxidant potential of this compound. The protocol detailed herein allows for the reproducible determination of its EC50 value, enabling direct comparison with other coumarin derivatives and standard antioxidants. Researchers should be aware that the meta-dihydroxy substitution of this compound results in moderate activity, which is a crucial consideration in structure-activity relationship studies for designing more potent antioxidant coumarins.

References

Comprehensive Application Notes and Protocols for 5,7-Dihydroxy-4-Methylcoumarin in Functional Cosmetics Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

5,7-Dihydroxy-4-methylcoumarin (5,7D-4MC) is a naturally occurring coumarin derivative isolated from various plant sources, including Eranthis longistipitata and Mexican tarragon (Tagetes lucida). This compound has recently gained significant attention in functional cosmetics development due to its potent melanogenesis-stimulating properties and favorable safety profile. With its characteristic benzopyrone core structure featuring hydroxyl groups at positions 5 and 7 and a methyl group at position 4, 5,7D-4MC exhibits diverse biological activities including antioxidant, anti-inflammatory, and antimicrobial effects that further support its application in cosmetic and therapeutic formulations [1] [2].

Recent scientific investigations have revealed that 5,7D-4MC demonstrates remarkable potential for treating hypopigmentation disorders such as vitiligo by stimulating melanin production through multiple signaling pathways. The compound operates through a multifaceted mechanism that modulates key melanogenic pathways in melanocytes, resulting in increased melanin synthesis without significant cytotoxicity at appropriate concentrations. Understanding these mechanisms provides a scientific foundation for developing effective cosmetic and therapeutic products aimed at addressing pigmentation-related concerns [1].

Signaling Pathways in Melanogenesis Regulation

The following diagram illustrates the key signaling pathways through which this compound stimulates melanogenesis:

G cluster_pathway1 PKA/cAMP Pathway cluster_pathway2 GSK3β Pathway cluster_pathway3 PI3K/AKT Pathway D4MC 5,7-Dihydroxy-4- Methylcoumarin PKA PKA Activation D4MC->PKA GSK3B GSK3β Activation D4MC->GSK3B PI3K PI3K/AKT Inhibition D4MC->PI3K CREB CREB Phosphorylation PKA->CREB MITF1 MITF Expression CREB->MITF1 Melanogenic Melanogenic Proteins (TYR, TRP-1, TRP-2) MITF1->Melanogenic Upregulates betacat β-catenin Regulation GSK3B->betacat MITF2 MITF Expression betacat->MITF2 MITF2->Melanogenic Upregulates MITF3 MITF Expression PI3K->MITF3 Decreases MITF3->Melanogenic Upregulates Melanin Melanin Production Melanogenic->Melanin

Figure 1: Key signaling pathways modulated by this compound in melanogenesis. The compound activates PKA/cAMP and GSK3β pathways while inhibiting PI3K/AKT signaling, collectively leading to increased MITF expression and subsequent melanin production.

Experimental Protocols

Cytotoxicity Assessment (MTT Assay)

Purpose: To determine the non-cytotoxic concentration range of 5,7D-4MC for subsequent melanogenesis experiments using B16F10 murine melanoma cells as a model system [1].

Materials and Reagents:

  • B16F10 murine melanoma cells (ATCC CRL-6475)
  • This compound (CAS: 2107-76-8, Purity ≥97-98.85%) [2] [3] [4]
  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
  • MTT reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide prepared at 5 mg/mL in phosphate-buffered saline (PBS)
  • Dimethyl sulfoxide (DMSO), tissue culture grade

Procedure:

  • Cell Seeding: Seed B16F10 cells in 96-well plates at a density of 5 × 10³ cells/well in complete DMEM medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell attachment.
  • Compound Treatment: Prepare serial dilutions of 5,7D-4MC in complete medium at concentrations ranging from 25 to 400 μM. Treat cells with these concentrations, including a vehicle control (DMSO, final concentration ≤0.1%).
  • Incubation: Incubate treated cells for 72 hours at 37°C in a 5% CO₂ atmosphere.
  • MTT Assay: Following incubation, add 20 μL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Carefully remove the medium and dissolve the resulting formazan crystals in 150 μL of DMSO.
  • Absorbance Measurement: Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background.
  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control group (set as 100% viability).

Expected Results: 5,7D-4MC should not exhibit significant cytotoxicity at concentrations below 100 μM, with cell viability remaining above 90% at these concentrations [1].

Melanin Content Analysis

Purpose: To quantify the stimulatory effect of 5,7D-4MC on melanin production in B16F10 cells [1].

Materials and Reagents:

  • B16F10 cells treated with 5,7D-4MC (from Protocol 2.1)
  • Lysis buffer: 1% Triton X-100 in PBS
  • Sodium hydroxide (NaOH), 1N solution
  • Synthetic melanin standard for calibration curve

Procedure:

  • Cell Treatment and Harvest: Treat B16F10 cells with 5,7D-4MC at concentrations of 25, 50, and 100 μM for 72 hours. Include α-MSH (50 nM) as a positive control and vehicle-treated cells as a negative control. After treatment, harvest cells by trypsinization and centrifugation.
  • Cell Lysis: Lyse cell pellets in 200 μL of 1% Triton X-100 in PBS by vortexing vigorously.
  • Melanin Extraction: Centrifuge lysates at 10,000 × g for 10 minutes. Discard the supernatant and solubilize the melanin-containing pellets in 200 μL of 1N NaOH containing 10% DMSO. Heat at 80°C for 1 hour to completely dissolve melanin.
  • Absorbance Measurement: Transfer 100 μL of dissolved melanin solution to a 96-well plate and measure absorbance at 405 nm using a microplate reader.
  • Data Normalization: Normalize melanin content to total protein concentration or cell number. Express results as percentage increase compared to the vehicle control.

Table 1: Melanin Content in B16F10 Cells After 5,7D-4MC Treatment

Concentration (μM) Melanin Content (% of Control) Significance
Control (Vehicle) 100% -
α-MSH (50 nM) 198.0% p < 0.01
25 μM 5,7D-4MC 250.1% p < 0.01
50 μM 5,7D-4MC 336.0% p < 0.01
100 μM 5,7D-4MC 463.0% p < 0.01

Expected Results: 5,7D-4MC should stimulate melanin production in a dose-dependent manner, with significant increases observable even at the lowest concentration (25 μM) and maximal effect at 100 μM [1].

Intracellular Tyrosinase Activity Assay

Purpose: To measure the effect of 5,7D-4MC on intracellular tyrosinase activity, the rate-limiting enzyme in melanin synthesis [1].

Materials and Reagents:

  • B16F10 cells treated with 5,7D-4MC (from Protocol 2.1)
  • L-DOPA solution: 2 mg/mL in PBS
  • Lysis buffer: 1% Triton X-100 in PBS with protease inhibitors
  • Sodium phosphate buffer (0.1 M, pH 6.8)

Procedure:

  • Cell Treatment: Treat B16F10 cells with 5,7D-4MC (25, 50, and 100 μM) for 72 hours as described in Protocol 2.2.
  • Cell Lysis: Harvest cells and lyse in cold lysis buffer. Centrifuge at 12,000 × g for 15 minutes at 4°C to collect supernatants.
  • Protein Quantification: Determine protein concentration of supernatants using a standard protein assay (e.g., BCA assay).
  • Tyrosinase Activity Assay: Mix 50 μL of cell lysate (adjusted to equal protein concentration) with 100 μL of 2 mg/mL L-DOPA solution in sodium phosphate buffer (0.1 M, pH 6.8). Incubate at 37°C for 1-2 hours.
  • Absorbance Measurement: Measure the formation of dopachrome at 475 nm using a microplate reader.
  • Data Analysis: Normalize tyrosinase activity to total protein content. Express results as percentage increase compared to vehicle control.

Expected Results: 5,7D-4MC should significantly increase intracellular tyrosinase activity in a concentration-dependent manner, consistent with the observed increases in melanin content [1].

Western Blot Analysis of Melanogenic Proteins

Purpose: To evaluate the effect of 5,7D-4MC on the expression of key melanogenesis-related proteins, including MITF, TYR, TRP-1, and TRP-2 [1].

Materials and Reagents:

  • RIPA lysis buffer with protease and phosphatase inhibitors
  • Bicinchoninic acid (BCA) protein assay kit
  • Polyacrylamide gel electrophoresis (SDS-PAGE) system
  • Polyvinylidene fluoride (PVDF) membranes
  • Primary antibodies: anti-MITF, anti-TYR, anti-TRP-1, anti-TRP-2, anti-β-actin
  • Horseradish peroxidase (HRP)-conjugated secondary antibodies
  • Enhanced chemiluminescence (ECL) detection reagents

Procedure:

  • Protein Extraction: Treat B16F10 cells with 5,7D-4MC (25, 50, and 100 μM) for 72 hours. Lyse cells in RIPA buffer and determine protein concentration using BCA assay.
  • Gel Electrophoresis: Separate 20-30 μg of total protein per lane by SDS-PAGE and transfer to PVDF membranes.
  • Immunoblotting: Block membranes with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C, followed by HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Signal Detection: Develop blots using ECL reagents and visualize using a chemiluminescence imaging system.
  • Densitometric Analysis: Quantify band intensities using image analysis software and normalize to β-actin loading control.

Expected Results: 5,7D-4MC treatment should significantly increase the protein expression levels of MITF, TYR, TRP-1, and TRP-2 in a dose-dependent manner, confirming the mechanistic basis for enhanced melanogenesis [1].

Human Primary Skin Irritation Test

Purpose: To evaluate the dermatological safety of 5,7D-4MC for topical application in cosmetic and therapeutic formulations [1].

Materials and Reagents:

  • 5,7D-4MC solutions at 50 μM and 100 μM in appropriate vehicle (e.g., carboxymethyl cellulose)
  • Control vehicle (without active compound)
  • Standard patch test units (8 mm chambers)
  • Clinical grading scales for skin reactions

Procedure:

  • Subject Selection: Enroll 32 healthy female volunteers (age range: 20-55 years) with no history of sensitive skin or dermatological conditions. Obtain informed consent according to ethical guidelines.
  • Patch Application: Apply 20 μL of test solutions (50 μM and 100 μM 5,7D-4MC) and control vehicle to separate patch test units. Apply patches to the upper backs of participants.
  • Exposure and Assessment: Remove patches after 24 hours of exposure. Assess skin reactions at 30 minutes, 24 hours, and 48 hours after removal using the International Contact Dermatitis Research Group (ICDRG) grading scale.
  • Data Collection: Record erythema, edema, and other skin reactions. Document any reports of itching, burning, or other subjective symptoms.
  • Statistical Analysis: Compare irritation scores between test materials and control using appropriate statistical tests.

Expected Results: 5,7D-4MC at concentrations of 50 μM and 100 μM should exhibit low irritation potential, with no significant difference in skin reactions compared to the vehicle control, supporting its safety for topical application [1].

Safety Assessment and Formulation Considerations

Safety Profile

The dermatological safety of 5,7D-4MC has been evaluated through rigorous testing. A human primary skin irritation test conducted on 32 participants demonstrated that 5,7D-4MC exhibited low irritation potential at concentrations of 50 μM and 100 μM, supporting its suitability for topical applications in cosmetic and therapeutic formulations [1].

Additionally, cytotoxicity assessments using MTT assays revealed that 5,7D-4MC does not affect cell viability at concentrations below 100 μM, with cell viability remaining above 90% even at the highest concentration of 100 μM. This indicates a favorable safety window for cosmetic and therapeutic applications [1].

Table 2: Summary of Key Research Findings on this compound

Parameter Findings Significance
Non-Cytotoxic Concentration <100 μM (cell viability >90%) Safe for cosmetic use
Melanin Stimulation Dose-dependent increase (250.1-463.0% of control) Effective for hypopigmentation
Tyrosinase Activity Significant dose-dependent enhancement Confirmed mechanism of action
Pathway Modulation Activates PKA/cAMP and GSK3β; inhibits PI3K/AKT Multiple targets for efficacy
Skin Irritation Potential Low irritation at 50-100 μM Safe for topical application
Additional Biological Activities Antioxidant, anti-inflammatory, antimicrobial Multi-functional benefits
Formulation Considerations

When developing cosmetic formulations containing 5,7D-4MC, several factors should be considered:

  • Solubility: 5,7D-4MC has limited aqueous solubility but is soluble in organic solvents such as DMSO (25 mg/mL) [2]. For cosmetic formulations, appropriate solubilizers or carriers may be required to ensure adequate delivery.
  • Stability: The compound should be stored at 0-8°C, protected from light to maintain stability [4]. Formulations should include appropriate antioxidants and UV filters if packaged in transparent containers.
  • Synergistic Combinations: 5,7D-4MC may be combined with other active ingredients such as antioxidants, moisturizers, or barrier repair agents to enhance overall product efficacy and address multiple skin concerns.
  • Concentration Range: Based on efficacy and safety data, recommended concentrations for cosmetic formulations range from 25-100 μM.

Application Notes

Suggested Applications
  • Vitiligo Treatment Formulations: 5,7D-4MC can be incorporated into topical treatments for vitiligo at concentrations of 50-100 μM to stimulate melanocyte activity and repigmentation in depigmented areas. Recommended for use in creams, ointments, or gels applied twice daily to affected areas.

  • Cosmetic Products for Even Skin Tone: For general cosmetic use aimed at improving skin uniformity and reducing the appearance of hypopigmented spots, concentrations of 25-50 μM in serums, creams, or lotions are recommended.

  • After-Sun Products: Due to its melanogenesis-stimulating and antioxidant properties, 5,7D-4MC can be included in after-sun products to support natural skin protection mechanisms and combat oxidative stress induced by UV exposure.

  • Specialized Depigmentation Disorder Kits: Development of comprehensive treatment kits containing multiple formulations (cleanser, treatment serum, moisturizer) with 5,7D-4MC as the key active ingredient for managing various hypopigmentation conditions.

Regulatory and Compliance Notes
  • 5,7D-4MC is typically supplied with purity levels ranging from 97% to 99%, suitable for cosmetic and pharmaceutical applications [5] [3] [4].
  • When used in cosmetic products, compliance with regional cosmetic regulations (e.g., EU Cosmetic Regulation No. 1223/2009, US FDA cosmetic guidelines) is required.
  • For pharmaceutical applications targeting vitiligo treatment, more stringent regulatory requirements for efficacy and safety evidence would apply.
  • Documentation including Certificates of Analysis (COA) and Safety Data Sheets (SDS) should be obtained from suppliers [4].

Conclusion

This compound represents a promising active ingredient for functional cosmetics and therapeutic products targeting hypopigmentation disorders. Its efficacy in stimulating melanogenesis through multiple signaling pathways, coupled with its favorable safety profile and low irritation potential, positions it as a valuable alternative to conventional treatments. The detailed experimental protocols provided in this document enable researchers to validate its efficacy and safety, supporting the development of evidence-based cosmetic and therapeutic formulations. Further clinical studies are recommended to fully establish its efficacy in human subjects and explore potential applications in combination therapies.

References

5,7-Dihydroxy-4-methylcoumarin dosing for vitiligo hypopigmentation treatment

Author: Smolecule Technical Support Team. Date: February 2026

Experimental & Safety Data Summary

Aspect Details Reference
Effective Concentrations (in vitro) 25, 50, 100 µM [1] [2]
Cytotoxicity (B16F10 cells) No toxicity at ≤100 µM; cell viability >90% [1]
Melanin Increase (vs. control) 250.1% (25 µM), 336.0% (50 µM), 463.0% (100 µM) [1] [3]
Tyrosinase Activity Significantly increased, dose-dependent [1]
Primary Skin Irritation Test Low irritation potential at 50 µM and 100 µM [1] [2]

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the detailed methodologies from the key studies.

Cell Viability and Melanogenesis Assay

This protocol is used to determine non-toxic concentrations of 5,7D-4MC and its effect on melanin synthesis [1].

  • Cell Line: B16F10 murine melanoma cells.
  • Cytotoxicity Assay (MTT)
    • Procedure: Seed cells in a 96-well plate. The next day, treat with 5,7D-4MC at concentrations ranging from 25 to 400 µM for 72 hours.
    • Measurement: Add MTT solution to each well and incubate to form formazan crystals. Dissolve crystals in DMSO and measure absorbance at 570 nm. Cell viability is calculated relative to the untreated control.
  • Melanin Content Measurement
    • Procedure: Seed cells and treat with 25, 50, and 100 µM of 5,7D-4MC for 72 hours. Use α-MSH as a positive control.
    • Measurement: Lyse the cells, pellet the melanin, and dissolve it in 1 M NaOH containing 10% DMSO. Measure the absorbance at 405 nm.
Intracellular Tyrosinase Activity Assay

This method evaluates the activity of the key enzyme in melanin synthesis [1].

  • Procedure: Treat B16F10 cells with 5,7D-4MC for 72 hours. Lyse the cells and use the supernatant.
  • Measurement: Add L-DOPA to the supernatant and incubate. Measure the rate of dopachrome formation by checking the absorbance at 475 nm over time.
Western Blot Analysis

This protocol analyzes the expression of proteins and phosphorylation of signaling molecules involved in melanogenesis [1].

  • Target Proteins: MITF, TYR, TRP-1, TRP-2, and key players in the PKA/cAMP, GSK3β, and PI3K/AKT pathways.
  • Procedure: After treatment with 5,7D-4MC, lyse the B16F10 cells. Separate the proteins via SDS-PAGE and transfer to a membrane.
  • Detection: Block the membrane, then incubate with specific primary antibodies against the target proteins. After washing, incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence system.
Human Primary Skin Irritation Test

This test is critical for evaluating the safety of topical application [1] [2].

  • Participants: 32 healthy volunteers.
  • Procedure: Apply 0.2 mL of 5,7D-4MC at concentrations of 50 µM and 100 µM to the upper back using a patch.
  • Evaluation: Assess the skin for signs of irritation, such as erythema and edema, at 24 and 48 hours after patch removal under controlled lighting. The test concluded that 5,7D-4MC has low irritation potential.

Mechanism of Action

The stimulatory effect of 5,7D-4MC on melanogenesis is mediated through the regulation of key signaling pathways and melanogenic proteins, as illustrated below.

G cluster_pathways Activated Pathways cluster_inhibited Inhibited Pathway cluster_proteins Upregulated Melanogenic Proteins Compound 5,7D-4MC PKA PKA/cAMP Compound->PKA Activates GSK3b GSK3β Compound->GSK3b Activates PI3K PI3K/AKT Compound->PI3K Inhibits MITF MITF (Master Transcription Factor) PKA->MITF Induces GSK3b->MITF Stabilizes PI3K->MITF Suppresses (Inhibition Lifted) TYR Tyrosinase (TYR) MITF->TYR TRP1 TRP-1 MITF->TRP1 TRP2 TRP-2 MITF->TRP2 Melanin Melanin Synthesis TYR->Melanin TRP1->Melanin TRP2->Melanin

Research Implications & Comparative Notes

  • Research Status: The data for 5,7D-4MC is promising but pre-clinical. Its progression to clinical trials will require further investigation, including studies on human melanocytes and animal models of vitiligo [1] [2].
  • Comparative Efficacy: Research on other 4-methylcoumarin derivatives shows that melanogenic activity is highly dependent on specific structural modifications. For instance, 6-methoxy-4-methylcoumarin (6M-4MC) was found to be a more potent stimulator of melanogenesis than 5,7D-4MC in a comparative study [4]. This suggests a rich structure-activity relationship worth exploring for developing more effective treatments.

References

Comprehensive Application Notes & Protocols: Investigating 5,7-Dihydroxy-4-methylcoumarin's Effects on Mitochondrial Apoptosis Using TMRM Staining

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 5,7-Dihydroxy-4-methylcoumarin

This compound (D4M) is a naturally occurring phytochemical belonging to the coumarin family, with the chemical formula C₁₀H₈O₄ and a molecular weight of 192.17 g/mol. This compound can be synthesized via Pechmann condensation by reacting phloroglucinol with ethylacetoacetate in the presence of sulfuric acid [1]. D4M has demonstrated significant pharmacological potential across various biological contexts, including antioxidant, anti-apoptotic, anti-allergic, and osteogenic activities. Recent studies have particularly highlighted its role in modulating mitochondrial function and apoptosis, suggesting its potential as a therapeutic agent for conditions involving oxidative stress and mitochondrial dysfunction [2] [3] [4].

The compound's chemical structure features hydroxyl groups at positions 5 and 7, and a methyl group at position 4 of the coumarin backbone. These functional groups contribute to its biological activity, particularly its free radical scavenging capabilities. D4M has a melting point of 296-299°C and is typically supplied as a solid powder that requires dissolution in dimethyl sulfoxide (DMSO) or other suitable solvents for biological applications [1]. Its antioxidant properties form the basis for its protective effects against various cellular stressors, positioning it as a promising candidate for further pharmaceutical development.

Mechanisms of Action and Signaling Pathways

Mitochondrial Apoptosis Regulation

D4M exerts its anti-apoptotic effects primarily through modulation of mitochondrial pathways. In cisplatin-induced ototoxicity models, D4M pretreatment significantly attenuated apoptosis by suppressing oxidative stress and mitochondrial dysfunction. Mechanistic studies revealed that D4M downregulated phosphorylated JNK (p-JNK) and elevated the p-FoxO1/FoxO1 expression ratio, thereby reducing caspase-dependent apoptosis [2]. The central role of the JNK/FoxO1 pathway was confirmed through experiments showing that D4M's protective effects were significantly blunted when the JNK signaling pathway was induced with anisomycin, establishing this pathway as critical to its mechanism of action.

The compound also demonstrates direct effects on mitochondrial membrane potential, a key indicator of mitochondrial health. Treatment with D4M significantly inhibited cisplatin-induced mitochondrial apoptosis and reduced reactive oxygen species (ROS) accumulation in House Ear Institute-Organ of Corti 1 (HEI-OC1) cells and neonatal mouse cochlear explants [2]. This preservation of mitochondrial integrity prevents the release of pro-apoptotic factors and subsequent activation of executioner caspases, thereby maintaining cellular viability under stress conditions.

Additional Molecular Targets

Beyond mitochondrial apoptosis regulation, D4M modulates several other signaling pathways:

  • MAPK and AKT Signaling in Allergic Response: In IgE-mediated allergic models, D4M reduced the phosphorylation of mitogen-activated protein kinases (MAPKs) such as extracellular signal-regulated kinase (ERK) and p38, as well as protein kinase B (AKT) [3]. This suppression of signaling pathways led to reduced degranulation and inflammatory cytokine production in mast cells.

  • AKT1 Pathway in Osteogenesis: D4M enhances osteoblast differentiation and ameliorates osteoporosis through interaction with AKT1. Molecular docking studies have identified binding interactions between D4M and AKT1 phosphorylation sites, and the anti-osteoporotic effects of D4M were abolished by co-treatment with the AKT1 inhibitor A-443654 [4].

The following diagram illustrates the primary signaling pathways through which D4M exerts its biological effects:

G cluster_pathways D4M Molecular Targets & Pathways cluster_effects Biological Effects cluster_cellular Cellular Outcomes D4M D4M JNK_FoxO1 JNK/FoxO1 Pathway D4M->JNK_FoxO1 MAPK MAPK Signaling (ERK, p38) D4M->MAPK AKT1 AKT1 Pathway D4M->AKT1 OxidativeStress Oxidative Stress Response D4M->OxidativeStress AntiApoptotic Anti-Apoptotic Effect JNK_FoxO1->AntiApoptotic AntiAllergic Anti-Allergic Effect MAPK->AntiAllergic Osteogenic Osteogenic Effect AKT1->Osteogenic Antioxidant Antioxidant Effect OxidativeStress->Antioxidant Mitochondrial Preserved Mitochondrial Function AntiApoptotic->Mitochondrial ReducedDegranulation Reduced Mast Cell Degranulation AntiAllergic->ReducedDegranulation BoneFormation Enhanced Bone Formation Osteogenic->BoneFormation ROS_Reduction Reduced ROS Production Antioxidant->ROS_Reduction

Quantitative Experimental Data Summary

Efficacy Across Disease Models

Table 1: Summary of D4M Efficacy in Various Experimental Models

Disease Model Cell Lines/Animal Models Effective Concentrations Key Findings Mechanisms Citation
Cisplatin-induced ototoxicity HEI-OC1 cells, neonatal mouse cochlear explants Not specified Protected hair cells, increased cell viability, decreased apoptosis ↓ p-JNK, ↑ p-FoxO1/FoxO1 ratio, ↓ mitochondrial apoptosis, ↓ ROS [2]
IgE-mediated allergic response RBL-2H3 cells, PCA murine model 25, 50, 100 μM Reduced histamine & β-hexosaminidase release, ↓ allergic cytokines ↓ p-p38, ↓ p-ERK, ↓ p-AKT, ↓ IL-4, IL-13, TNF-α, COX-2 [3]
Glucocorticoid-induced osteoporosis MC3T3-E1 cells, zebrafish model 10-40 μM (optimal: 20 μM) Enhanced osteoblast differentiation, improved vertebral bone density AKT1 activation (confirmed by inhibitor studies) [4]
Cytoprotective Effects and Safety Profile

Table 2: D4M Cytoprotective Effects and Safety Parameters

Parameter Experimental System Results Significance Citation
Cell viability (MTT assay) RBL-2H3 cells No toxicity at 25-100 μM for 7h Wide therapeutic window for anti-allergic applications [3]
Anti-apoptotic effects HEI-OC1 cells Reduced cisplatin-induced apoptosis Potential for preventing chemotherapy side effects [2]
Osteogenic effects MC3T3-E1 cells Significant enhancement at 10-40 μM Therapeutic potential for osteoporosis [4]
Antioxidant capacity HEI-OC1 cells Reduced ROS accumulation Base mechanism for multiple protective effects [2]

Detailed TMRM Staining Protocol for Mitochondrial Membrane Potential Assessment

Background Principles

Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant cationic dye that accumulates in active mitochondria with intact membrane potentials. The dye distribution follows the Nernst equation, where the fluorescence intensity directly correlates with the health and functionality of mitochondria [5] [6] [7]. In healthy cells with polarized mitochondrial membranes, TMRM produces bright fluorescence, while upon loss of mitochondrial membrane potential (ΔΨm) during apoptosis, TMRM accumulation ceases, and the signal dims or disappears [5]. This property makes TMRM an excellent tool for assessing early apoptotic events and evaluating compounds like D4M that potentially modulate mitochondrial function.

TMRM is preferred over other mitochondrial dyes like JC-1 or DiOC₆(3) for several reasons. It demonstrates reliable ΔΨm-dependent retention without the phototoxicity and photounstability associated with rhodamine 123 (R123) [7]. Additionally, unlike JC-1 and DiOC₆(3), TMRM's fluorescence intensity is not significantly influenced by variations in the potassium content of the incubation medium, making it more specific for ΔΨm measurement in intact cells [7]. However, researchers should note that TMRM is not compatible with aldehyde fixation, requiring live-cell imaging or analysis [7].

Step-by-Step Protocol

Reagents and Equipment Required:

  • TMRM dye (available from Thermo Fisher Scientific as Cat. No. T668 or I34361) [6]
  • Complete cell culture medium
  • Phosphate-buffered saline (PBS), pH 7.4
  • DMSO for stock solution preparation
  • Fluorescence microscope with TRITC filter set (Ex/Em: 548/574 nm) or flow cytometer
  • Cell culture vessels (6-well plates, 35 mm dishes, or appropriate format)
  • Incubator maintained at 37°C, 5% CO₂

Stock Solution Preparation:

  • Prepare a 10 mM stock solution by dissolving 25 mg of TMRM powder in 5 mL of DMSO [5].
  • Aliquot and store at -20°C protected from light. Stock solutions are typically stable for at least 6 months under these conditions.

Staining Solution Preparation:

  • Create an intermediate dilution of 50 μM TMRM by adding 1 μL of 10 mM TMRM stock to 200 μL of complete medium [5].
  • Prepare the working staining solution of 250 nM TMRM by adding 5 μL of 50 μM intermediate dilution to 1 mL of complete medium [5]. Note: Optimal TMRM concentration may vary between cell types; perform concentration optimization ranging from 50-500 nM if using this protocol for the first time.

Staining Procedure:

  • Culture cells in appropriate vessels until they reach 60-80% confluence.
  • Apply experimental treatments (e.g., cisplatin with/without D4M pretreatment) according to research design.
  • Remove media from live cells and add 1 mL of 250 nM TMRM staining solution per well of a 6-well plate (adjust volume proportionally for different vessel formats) [5].
  • Incubate for 30 minutes at 37°C in the dark [5].
  • After incubation, carefully wash cells 3 times with PBS or other clear buffer to remove excess dye [5].
  • For imaging: Add fresh pre-warmed medium and immediately image using a TRITC filter set [5].
  • For flow cytometry: Trypsinize cells gently, resuspend in PBS, and analyze using ~585/16 nm filter [6].

Important Considerations:

  • Include appropriate controls: untreated cells (high ΔΨm) and cells treated with mitochondrial uncouplers like CCCP (50 μM for 30 minutes) or FCCP (1-10 μM) to confirm ΔΨm-dependent staining [6] [7].
  • Perform imaging/analysis promptly after staining as TMRM staining is reversible and not compatible with fixation.
  • For compound screening with D4M, include conditions with D4M alone to assess its specific effects on mitochondrial membrane potential.

The following workflow diagram summarizes the key steps in the TMRM staining protocol:

G cluster_prep Reagent Preparation cluster_staining Staining Procedure cluster_analysis Analysis Start Start TMRM Staining Protocol Stock Prepare 10 mM TMRM stock in DMSO Start->Stock Intermediate Prepare 50 µM intermediate dilution Stock->Intermediate Working Prepare 250 nM working solution Intermediate->Working Treat Treat cells with experimental conditions Working->Treat Controls Include Controls: - Untreated cells (high ΔΨm) - CCCP/FCCP treated (low ΔΨm) Add Add TMRM working solution to cells Treat->Add Incubate Incubate 30 min at 37°C in dark Add->Incubate Wash Wash 3x with PBS Incubate->Wash Image Image live cells with TRITC filter set Wash->Image Tips Critical Tips: - Keep cells in dark during staining - Process immediately after washing - Do not fix cells Analyze Analyze fluorescence intensity Image->Analyze

Data Interpretation and Troubleshooting

Expected Results:

  • Healthy cells with intact mitochondrial membrane potential display bright, punctate mitochondrial staining.
  • Apoptotic cells or those with compromised mitochondria show dim, diffuse fluorescence.
  • In D4M treatment studies, expect preserved bright staining in D4M-pretreated cells compared to bright staining in controls and dim staining in apoptotic inducer-only groups.

Quantification Methods:

  • For microscopy: Calculate mean fluorescence intensity per cell using image analysis software (e.g., ImageJ).
  • For flow cytometry: Analyze fluorescence histograms; cells with low TMRM signal (left shift) indicate loss of ΔΨm.

Common Issues and Solutions:

  • Weak staining: Increase TMRM concentration (up to 500 nM) or extend incubation time (up to 60 minutes).
  • High background: Ensure thorough washing after incubation; consider reducing dye concentration.
  • Rapid signal loss: Process samples immediately after staining; minimize light exposure.
  • Cell detachment during washing: Use gentle washing techniques with pre-warmed PBS.

Research Applications and Future Perspectives

The experimental data and protocols presented herein support several promising research directions for D4M. The compound's multi-target mechanism addressing oxidative stress, apoptosis, and specific signaling pathways positions it as a promising candidate for therapeutic development. Particularly compelling is its protective effect against cisplatin-induced ototoxicity, which suggests potential application as an adjunct therapy in oncology to mitigate chemotherapy side effects without compromising efficacy [2].

Future research should focus on:

  • Detailed pharmacokinetic studies to understand D4M's absorption, distribution, metabolism, and excretion.
  • In-depth toxicological profiling across different animal models to establish safety parameters.
  • Structure-activity relationship studies to potentially enhance potency and selectivity.
  • Combination therapy studies with existing chemotherapeutic, anti-allergic, or osteoporosis treatments.
  • Formulation development to improve bioavailability and tissue-specific targeting.

The comprehensive protocols provided, particularly for TMRM-based assessment of mitochondrial function, will enable standardized evaluation of D4M and related compounds across research laboratories, facilitating comparison of results and accelerating the development of this promising phytochemical derivative.

References

5,7-Dihydroxy-4-methylcoumarin effect on tyrosinase activity melanin content

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: 5,7-Dihydroxy-4-Methylcoumarin in Melanogenesis

Background & Mechanism of Action this compound (5,7D-4MC) is a natural coumarin derivative that promotes melanogenesis, making it a promising candidate for therapeutic applications in hypopigmentation disorders such as vitiligo, as well as a functional cosmetic ingredient [1] [2]. Its mechanism involves the upregulation of the microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and function. This leads to increased expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2) [1]. The compound exerts its effects by modulating critical signaling pathways: it activates the PKA/cAMP and GSK3β pathways while concurrently downregulating the PI3K/AKT pathway [1] [2].

Key Experimental Findings in B16F10 Cells The following table summarizes the core quantitative data on the effects of 5,7D-4MC on B16F10 murine melanoma cells:

Parameter Concentration of 5,7D-4MC Result (vs. Untreated Control) Citation
Cell Viability (MTT Assay) 25, 50, 100 µM >90% viability (non-cytotoxic) [1] [2]
Melanin Content 25 µM Increased to 250.1% [1]
50 µM Increased to 336.0% [1]
100 µM Increased to 463.0% [1]
Intracellular Tyrosinase Activity 25, 50, 100 µM Significant, dose-dependent increase [1]
Key Proteins (Western Blot) 25, 50, 100 µM Increased expression of TYR, TRP-1, TRP-2, MITF [1] [2]

Safety Profile A human primary skin irritation test conducted on 32 participants demonstrated that 5,7D-4MC has low irritation potential at concentrations of 50 µM and 100 µM, supporting its suitability for topical application [1] [2].

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the detailed methodologies from the cited studies.

Protocol 1: Assessing Cytotoxicity Using the MTT Assay This protocol is used to determine the non-cytotoxic concentration range of 5,7D-4MC for subsequent experiments.

  • Cell Culture: Maintain B16F10 murine melanoma cells in an appropriate culture medium (e.g., Dulbecco's Modified Eagle's Medium supplemented with 10% fetal bovine serum) at 37°C in a 5% CO₂ atmosphere.
  • Cell Seeding: Seed cells into a 96-well plate at a density of 1-5 x 10⁴ cells per well and allow them to adhere for 24 hours.
  • Compound Treatment: Prepare a stock solution of 5,7D-4MC in DMSO and dilute it in the culture medium to achieve the desired final concentrations (e.g., 25, 50, 100 µM). Treat the cells with these concentrations for 72 hours. Include wells with medium only (blank) and untreated cells (control).
  • MTT Incubation: After the treatment period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL. Incubate the plate for 2-4 hours at 37°C.
  • Solubilization and Measurement: Carefully remove the medium and dissolve the formed formazan crystals in DMSO. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
  • Data Analysis: Calculate cell viability as a percentage of the untreated control group.

Protocol 2: Measuring Melanin Content This protocol quantifies the total melanin production in cells after treatment with 5,7D-4MC.

  • Cell Culture and Treatment: Seed and treat B16F10 cells with 5,7D-4MC (e.g., 25, 50, 100 µM) in a 6-well or 12-well plate for 72 hours. Use α-MSH (e.g., 200 nM) as a positive control.
  • Cell Harvesting: After treatment, wash the cells with phosphate-buffered saline (PBS) and detach them using trypsin-EDTA.
  • Cell Pellet Collection: Centrifuge the cell suspension to obtain a pellet.
  • Melanin Extraction: Dissolve the cell pellet in 1 mL of 1N NaOH containing 10% DMSO. Heat the mixture at 80°C for 1 hour to solubilize the melanin.
  • Measurement: Transfer the dissolved melanin solution to a 96-well plate. Measure the absorbance at 405 nm using a microplate reader.
  • Data Analysis: Normalize the melanin content to the total protein concentration or cell number. Express the results as a percentage of the untreated control.

Protocol 3: Determining Intracellular Tyrosinase Activity This assay measures the functional activity of the key enzyme in melanin synthesis.

  • Cell Lysis: After treating cells with 5,7D-4MC for 72 hours, wash them with PBS and lyse with a buffer containing 1% Triton X-100.
  • Reaction Setup: Mix the cell lysate with 10 mM L-DOPA (a tyrosinase substrate) in a 96-well plate.
  • Incubation and Measurement: Incubate the plate at 37°C and measure the absorbance at 475 nm over time (e.g., every 10 minutes for 1 hour) to monitor the formation of dopachrome, the reaction product.
  • Data Analysis: Calculate the tyrosinase activity based on the rate of dopachrome formation. Normalize the activity to the total protein content in the lysate.

Signaling Pathway Diagram

The following diagram illustrates the proposed molecular mechanism by which 5,7D-4MC stimulates melanogenesis, based on Western blot analyses [1] [2].

G D4MC 5,7D-4MC Treatment PKA_Up PKA/cAMP Pathway Activation D4MC->PKA_Up GSK3B_Up GSK3β Pathway Activation D4MC->GSK3B_Up PI3K_Down PI3K/AKT Pathway Inhibition D4MC->PI3K_Down MITF_Up MITF Transcription Factor Upregulation PKA_Up->MITF_Up GSK3B_Up->MITF_Up PI3K_Down->MITF_Up Relieves Inhibition TYR Tyrosinase (TYR) Upregulation MITF_Up->TYR TRP1 TRP-1 Upregulation MITF_Up->TRP1 TRP2 TRP-2 Upregulation MITF_Up->TRP2 Melanin Increased Melanin Production TYR->Melanin TRP1->Melanin TRP2->Melanin

Discussion and Future Directions

The data clearly establishes 5,7D-4MC as a effective promoter of melanogenesis. Its dual action—simultaneously activating stimulatory pathways (PKA/cAMP, GSK3β) and inhibiting a repressive pathway (PI3K/AKT)—makes it a particularly compelling candidate for further development [1] [2]. The positive safety profile from the human skin irritation test is a crucial step towards topical application [1].

However, several important steps remain before clinical translation:

  • Human Cell Validation: The current key findings are from murine melanoma cells (B16F10). Its efficacy needs to be confirmed in normal human melanocytes.
  • In Vivo Studies: Comprehensive animal model studies are required to validate the effects and systemic safety in a whole organism.
  • Clinical Trials: Ultimately, well-designed human clinical trials are necessary to confirm the therapeutic potential and safety of 5,7D-4MC for treating vitiligo and other hypopigmentation disorders [1] [2].

References

5,7-Dihydroxy-4-methylcoumarin histamine release assay protocol IgE-mediated allergy

Author: Smolecule Technical Support Team. Date: February 2026

Anti-Allergic Properties of 5,7-Dihydroxy-4-methylcoumarin

A 2025 study investigated the effects of this compound using IgE-sensitized RBL-2H3 mast cells and a passive cutaneous anaphylaxis (PCA) murine model. The key quantitative findings from the cell-based assays are summarized in the table below [1].

Assay Type Measured Endpoint Observed Effect of this compound Noted Experimental Concentrations
Cell Viability (MTT Assay) Cell viability No significant cytotoxicity 25, 50, and 100 µM
Histamine Release Assay Histamine in supernatant Significant reduction in release 100 µM
β-Hexosaminidase Release Assay β-hexosaminidase in supernatant Significant reduction in release 100 µM
Cytokine mRNA Expression IL-4, IL-13, TNF-α, COX-2 Downregulated expression 100 µM
Western Blot Analysis Phosphorylation of ERK, p38, AKT Reduced phosphorylation 100 µM

Detailed Experimental Protocols

Here are the detailed methodologies for the key experiments cited, based on the 2025 study [1].

Cell Culture and Sensitization
  • Cell Line: Rat basophilic leukemia (RBL)-2H3 cells.
  • Culture Conditions: Maintain cells in α-Minimum Essential Medium (α-MEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin/glutamine (PSQ) at 37°C and 5% CO₂.
  • Sensitization: Seed cells into plates and allow to stabilize for 24 hours. Sensitize cells by adding anti-DNP-IgE (0.2 µg/mL) to the culture medium and incubating for 17 hours.
Cell Viability Assay (MTT)
  • Purpose: To ensure that the observed anti-allergic effects are not due to compound toxicity.
  • Procedure:
    • Seed RBL-2H3 cells in a 96-well plate (3.8 × 10⁴ cells/well) and stabilize for 24 hours.
    • Treat cells with various concentrations of this compound (e.g., 25, 50, 100 µM) for 7 hours.
    • Add MTT reagent (1 mg/mL in α-MEM) to each well and incubate for 2 hours.
    • Carefully remove the MTT solution and dissolve the formed formazan crystals in dimethyl sulfoxide (DMSO).
    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.
Histamine Release Assay
  • Purpose: To quantify the inhibition of mast cell degranulation by measuring the release of histamine.
  • Procedure:
    • Seed RBL-2H3 cells in a 12-well plate (5 × 10⁵ cells/well) and sensitize with anti-DNP-IgE as described above.
    • After sensitization, wash the cells with phosphate-buffered saline (PBS).
    • Pre-treat the cells with the test compound (100 µM this compound) or a positive control (40 µg/mL Ketotifen) for 1 hour.
    • Challenge the cells by adding the antigen, DNP-human serum albumin (DNP-HSA), and incubate for an additional 6 hours to trigger degranulation.
    • Collect the supernatant and mix with 0.1 N HCl and 60% perchloric acid. Centrifuge for 20 minutes.
    • To the supernatant, add 5 N NaOH, 5 M NaCl, and n-butanol. Vortex the mixture and collect the organic phase.
    • Mix the organic phase with 0.1 N HCl and n-heptane, vortex, and collect the aqueous phase containing histamine.
    • Transfer the aqueous phase to a 96-well plate and react with o-phthalaldehyde to form a fluorescent product.
    • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 440 nm). The amount of histamine released is calculated from a standard curve.
β-Hexosaminidase Release Assay
  • Purpose: To provide a complementary measurement of mast cell degranulation. β-hexosaminidase is a constitutive enzyme stored in and released from secretory granules alongside histamine.
  • Procedure:
    • Seed and sensitize RBL-2H3 cells as for the histamine release assay.
    • Pre-treat sensitized cells with the test compound or control for 1 hour, then challenge with DNP-HSA for an additional 6 hours.
    • Collect the cell supernatant.
    • Incubate the supernatant with the substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide in citrate buffer) for a suitable period (e.g., 1-2 hours) at 37°C.
    • Stop the reaction by adding a stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10).
    • Measure the absorbance at 405 nm. The release is expressed as a percentage of the total cellular β-hexosaminidase content (measured from lysed cells).

Mechanism of Action and Signaling Pathway

The study found that this compound exerts its anti-allergic effect by targeting intracellular signaling pathways downstream of the FcεRI receptor. The compound reduced the mRNA expression of key allergic-inflammatory cytokines (IL-4, IL-13, TNF-α) and the enzyme COX-2. Furthermore, it inhibited the phosphorylation of several critical signaling molecules, including MAP kinases (ERK and p38) and protein kinase B (AKT) [1].

The following diagram illustrates the proposed signaling pathway and the points of inhibition by this compound.

G Allergen Allergen IgE IgE Allergen->IgE FceRI FceRI IgE->FceRI Crosslinking Crosslinking FceRI->Crosslinking SrcFamily Src Family Kinases (phosphorylation) Crosslinking->SrcFamily DownstreamSignaling Downstream Signaling (MAPKs: ERK, p38; AKT) SrcFamily->DownstreamSignaling NFkB Transcription Factors (e.g., NF-κB) DownstreamSignaling->NFkB Degranulation Degranulation (Histamine, β-hexosaminidase) DownstreamSignaling->Degranulation CytokineCox2 Cytokine & COX-2 Expression (IL-4, IL-13, TNF-α) NFkB->CytokineCox2 Coumarin This compound Coumarin->DownstreamSignaling Inhibits Phosphorylation Coumarin->CytokineCox2 Downregulates mRNA Coumarin->Degranulation Reduces Release

In Vivo Validation Protocol

The anti-allergic effect was further confirmed in a Passive Cutaneous Anaphylaxis (PCA) murine model [1].

  • Animal Model: Mice are injected intradermally with anti-DNP-IgE into the ear.
  • Sensitization: After a suitable sensitization period (e.g., 24 hours), the mice are administered this compound.
  • Challenge: The allergic reaction is triggered by an intravenous injection of the antigen (DNP-HSA) mixed with Evans Blue dye.
  • Measurement: The extent of the allergic reaction is quantified by measuring the extravasation of Evans Blue dye into the ear tissue. A significant reduction in dye leakage indicates the compound's efficacy in suppressing the IgE-mediated allergic response in vivo.

Key Considerations for Researchers

  • Solubility and Preparation: this compound can be dissolved in DMSO. For in vivo studies, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline [2]. Always prepare fresh solutions and include vehicle controls in your experiments.
  • Positive Controls: The study used Ketotifen fumarate (40 µg/mL) as a positive control in cell-based assays [1]. Including such controls is crucial for validating your experimental setup.
  • Experimental Reproducibility: The core findings are based on a single, albeit recent and detailed, study [1]. Replicating these experiments is essential to confirm the robustness of the results before proceeding with further drug development.

References

solubility issues with 5,7-Dihydroxy-4-methylcoumarin in aqueous solutions

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Solubility Problem

5,7-Dihydroxy-4-methylcoumarin is a solid powder with limited solubility in water [1]. The primary strategy for creating stock solutions for research is to use a high-quality organic solvent like DMSO, which can achieve concentrations of 130.09 mM (25 mg/mL) [1].

The table below summarizes the key physical and solubility characteristics of the compound:

Property Specification / Value
Molecular Formula C₁₀H₈O₄ [1] [2]
Molecular Weight 192.17 g/mol [1] [2]
Appearance Light yellow to yellow / Buff color amorphous powder [1] [2]
Melting Point 293-300 °C [2]
Recommended Storage 0-8°C, protect from light [1] [2]
Solubility in DMSO 25 mg/mL (130.09 mM) [1]
Aqueous Solubility Low [1]

Troubleshooting Guide & Experimental Protocols

Here are answers to common questions and detailed protocols for preparing working solutions.

Why is my this compound not dissolving in my aqueous buffer?

This compound has low inherent solubility in water [1]. Direct dissolution in pure aqueous buffers is not feasible. The standard laboratory practice is to first dissolve it in a minimal volume of DMSO to create a concentrated stock solution, which is then diluted into your aqueous buffer (e.g., phosphate-buffered saline or cell culture medium) to the desired final concentration. The final DMSO concentration should be kept as low as possible (typically below 1%) to avoid cytotoxic effects or interference with your biological assays.

What is the best way to prepare a stock solution?

For a stable, long-term stock solution, follow this protocol [1]:

  • Calculation: Calculate the mass of compound needed for your desired concentration and volume. For example, to prepare 1 mL of a 25 mg/mL stock solution, you need 25 mg of solid compound.
  • Weighing: Carefully weigh the compound in a clean vial.
  • Dissolution: Add the appropriate volume of DMSO to the vial. The solution can be gently warmed and sonicated to aid in dissolving the powder completely.
  • Aliquoting and Storage: Aliquot the clear solution into smaller tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.
How do I create a stable solution for my cell-based assay?

If you need to treat cells with the compound, you must first dilute your DMSO stock solution into an aqueous-based solution. Below is a workflow for preparing a typical working solution, followed by two validated dilution protocols [1].

G A Prepare DMSO Stock Solution (25 mg/mL) B Choose Dilution Protocol A->B C Protocol 1: For in vivo studies B->C Option A D Protocol 2: For higher stability B->D Option B E Final Working Solution Ready for experiment C->E D->E

The two recommended methods for creating a ready-to-use solution from your DMSO stock are [1]:

Protocol 1: PEG300 + Tween-80 + Saline

  • Formula: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.
  • Procedure: To prepare 1 mL, add 100 µL of DMSO stock (25 mg/mL) to 400 µL PEG300 and mix. Then add 50 µL Tween-80 and mix. Finally, add 450 µL of Saline (0.9% NaCl) and mix thoroughly.
  • Result: Yields a clear solution of ≥ 2.5 mg/mL.

Protocol 2: SBE-β-CD in Saline

  • Formula: 10% DMSO + 90% (20% SBE-β-CD in Saline).
  • Procedure: To prepare 1 mL, add 100 µL of DMSO stock (25 mg/mL) to 900 µL of 20% SBE-β-CD in Saline and mix evenly.
  • Preparation of 20% SBE-β-CD: Dissolve 2 g of SBE-β-CD powder in 10 mL of Saline.
  • Result: Yields a clear solution of ≥ 2.5 mg/mL.

Key Considerations for Your Experiments

  • Solvent Control: Always include a vehicle control group in your experiments. This group should be treated with the same concentration of DMSO and excipients (PEG300, Tween-80, etc.) as your test groups, but without the active compound. This is essential to rule out any effects caused by the solvents themselves.
  • Solution Stability: While the stock solution in DMSO is stable for months when stored properly, the aqueous working solutions should be prepared freshly and used on the same day to ensure stability and accurate dosing [1].
  • Handling: The compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, such as a fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal information [2].

References

optimizing 5,7-Dihydroxy-4-methylcoumarin concentration for melanin production

Author: Smolecule Technical Support Team. Date: February 2026

Melanogenic Efficacy & Cytotoxicity

The following table outlines the concentration-dependent effects of 5,7D-4MC on melanin production and cell viability in B16F10 murine melanoma cells [1] [2].

Concentration (µM) Cell Viability (%) Melanin Content (% of Control) Tyrosinase Activity
25 Not cytotoxic ~250% Significantly increased [1]
50 Not cytotoxic ~336% Significantly increased [1]
100 >90% ~463% Significantly increased [1]
>100 Cytotoxic Not tested Not tested

Recommended Experimental Protocol

Here is a detailed methodology for assessing the melanogenic effects of 5,7D-4MC based on the cited studies [1] [2].

  • Cell Line: B16F10 murine melanoma cells.
  • Culture Conditions: Maintain cells in an appropriate medium (e.g., Dulbecco's Modified Eagle's Medium) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere.
  • Compound Treatment:
    • Prepare a stock solution of 5,7D-4MC in DMSO. The final DMSO concentration in the culture medium should not exceed 0.1% (v/v).
    • Treat cells at concentrations of 25, 50, and 100 µM for 72 hours. Include a negative control (vehicle only, e.g., 0.1% DMSO) and a positive control (e.g., 100 nM α-MSH).
  • Cytotoxicity Assay (MTT Assay):
    • After 72 hours of treatment, add MTT reagent (0.5 mg/mL) to each well and incubate for 2-4 hours.
    • Dissolve the resulting formazan crystals with DMSO.
    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the negative control.
  • Melanin Content Measurement:
    • After 72 hours of treatment, harvest the cells by trypsinization and collect them by centrifugation.
    • Lyse the cell pellet with 1N NaOH and incubate at 60°C for 1 hour to solubilize the melanin.
    • Measure the absorbance at 405 nm. Melanin content is expressed as a percentage of the negative control.
  • Intracellular Tyrosinase Activity:
    • Harvest treated cells and lyse them with a non-ionic detergent like Triton X-100.
    • Incubate the lysates with L-DOPA (0.1%) substrate for 1-2 hours at 37°C.
    • Measure the absorbance of the dopachrome product at 475 nm. Activity is expressed as a percentage of the control.

Mechanism of Action

Research indicates that 5,7D-4MC stimulates melanogenesis through multiple signaling pathways [1] [3]:

  • Upregulation of Key Proteins: It increases the expression levels of the master transcription factor MITF and the key melanogenic enzymes tyrosinase (TYR), TRP-1, and TRP-2.
  • Signaling Pathway Modulation: The compound activates the PKA/cAMP and GSK3β pathways, while simultaneously downregulating the PI3K/AKT pathway. The net effect of these changes is the promotion of melanin synthesis.

The following diagram illustrates how 5,7D-4MC influences these pathways to stimulate melanin production:

G Compound 5,7D-4MC PKA PKA/cAMP Compound->PKA Activates GSK3b GSK3β Compound->GSK3b Activates PI3K PI3K/AKT Compound->PI3K Inhibits MITF MITF PKA->MITF Upregulates GSK3b->MITF Upregulates PI3K->MITF Downregulates TYR Tyrosinase (TYR) MITF->TYR TRP1 TRP-1 MITF->TRP1 TRP2 TRP-2 MITF->TRP2 Melanin Melanin Production TYR->Melanin TRP1->Melanin TRP2->Melanin

Frequently Asked Questions (FAQ)

Q1: What is the maximum non-cytotoxic concentration of 5,7D-4MC for B16F10 cells? A1: Concentrations up to 100 µM have been shown to be non-cytotoxic, with cell viability remaining above 90%. Concentrations exceeding 100 µM begin to show cytotoxicity [1] [2].

Q2: Has 5,7D-4MC been tested for skin safety in humans? A2: Yes. A human primary skin irritation test conducted on 32 participants demonstrated that 5,7D-4MC has low irritation potential at concentrations of 50 µM and 100 µM, supporting its safety for topical application [1] [3].

Q3: My experiment shows low melanin production even with 100 µM 5,7D-4MC. What could be wrong? A3:

  • Check Compound Solubility: Ensure the 5,7D-4MC stock solution is properly prepared in DMSO and that the final DMSO concentration in your culture medium does not exceed 0.1% to avoid solvent toxicity.
  • Verify Treatment Duration: The protocol requires a 72-hour treatment period for significant melanin accumulation. Shorter durations may not yield optimal results.
  • Confirm Assay Conditions: For melanin content measurement, ensure complete solubilization of melanin by heating the cell lysates with 1N NaOH at 60°C.

Q4: Are there other coumarin derivatives that can stimulate melanogenesis? A4: Yes, research has identified other active 4-methylcoumarin derivatives. For instance, 6-methoxy-4-methylcoumarin (6M-4MC) was found to be a particularly effective stimulator of melanogenesis, also acting through the modulation of the ERK, AKT, and GSK3β/β-catenin pathways [4].

References

5,7-Dihydroxy-4-methylcoumarin stability light-sensitive storage handling

Author: Smolecule Technical Support Team. Date: February 2026

Basic Information & Handling

The table below summarizes the fundamental chemical properties and handling guidelines for 5,7-Dihydroxy-4-methylcoumarin.

Property Specification
CAS Number 2107-76-8 [1] [2]
Molecular Formula C₁₀H₈O₄ [1] [2]
Molecular Weight 192.17 g/mol [1] [2]
Melting Point 296-299 °C (lit.) [2]
Storage Conditions Ambient temperatures; Under inert atmosphere; Light sensitive [1] [2]
Physical Description Yellow powder that fluoresces blue and absorbs ultraviolet light [3]
Solubility Slightly soluble in DMSO and Methanol [2]

Safety & Handling Precautions

For safe handling of this compound in the laboratory, please adhere to the following precautions:

  • Personal Protective Equipment (PPE): Wear appropriate gloves and safety glasses.
  • Respiratory Protection: Where the neat chemical is weighed and diluted, wear a NIOSH-approved half-face respirator equipped with an organic vapor/acid gas cartridge with a dust/mist filter [3].
  • Skin Contact: Immediately flood affected skin with water, remove contaminated clothing, and wash thoroughly with soap and water. If symptoms develop, seek medical attention [3].
  • Eye Contact: Immediately flush the eyes with water or normal saline for 20-30 minutes while seeking medical attention [3].
  • Spill Management: Dampen solid spills with ethanol and transfer to a suitable container. Clean any residue with absorbent paper dampened with ethanol. Solvent-wash all contaminated surfaces with ethanol followed by soap and water. Seal all contaminated materials in a vapor-tight plastic bag for disposal [3].

Experimental Protocol: Assessing Melanogenesis in B16F10 Cells

A 2025 study investigated the effects of this compound on stimulating melanin production, which is relevant for developing treatments for hypopigmentation disorders like vitiligo [4]. The methodology is detailed below.

Objective

To evaluate the effects of this compound on melanin synthesis and intracellular tyrosinase activity in B16F10 murine melanoma cells, and to elucidate the underlying signaling pathways [4].

Materials and Reagents
  • Cell Line: B16F10 murine melanoma cells.
  • Test Compound: this compound.
  • Solvent for Stock Solution: DMSO (due to the compound's slight solubility in DMSO) [4] [2].
  • Key Assay Kits: MTT assay kit, Tyrosinase activity assay kit.
  • Antibodies: For Western blot analysis of TYR, TRP-1, TRP-2, MITF, p-PKA, p-GSK3β, p-PI3K, p-AKT, and their total proteins.
Experimental Workflow

The following diagram outlines the key stages of the experimental procedure:

G A Cell Seeding & Culture (B16F10 cells) B Compound Treatment (25, 50, 100 µM for 72h) A->B C Assay Execution (MTT, Melanin, Tyrosinase) B->C F Cytotoxicity Assessment (MTT Assay) C->F G Melanin Content Measurement C->G H Intracellular Tyrosinase Activity Assay C->H D Mechanism Investigation (Western Blot Analysis) I Pathway Analysis (PKA/cAMP, GSK3β, PI3K/AKT) D->I E Data Analysis F->D G->E H->E I->E

Key Procedures & Conditions
  • Cell Culture and Treatment: Grow B16F10 cells in an appropriate medium. Treat cells with this compound at concentrations of 25, 50, and 100 µM for 72 hours. Use α-MSH as a positive control [4].
  • Cytotoxicity Assay (MTT Assay): After treatment, incubate cells with MTT solution for several hours. Measure the absorbance of the formed formazan crystals to determine cell viability. The study showed no apparent cytotoxicity at concentrations up to 100 µM, with cell viability remaining above 90% [4].
  • Melin Content Measurement: After 72 hours of treatment, lyse the cells and measure the melanin content spectrophotometrically. The 2025 study reported a dose-dependent increase in melanin content: 250.1% (25 µM), 336.0% (50 µM), and 463.0% (100 µM) compared to the untreated control [4].
  • Intracellular Tyrosinase Activity: Lyse treated cells and measure tyrosinase activity, typically by monitoring the oxidation of L-DOPA. The study found that the compound significantly increased intracellular tyrosinase activity in a dose-dependent manner [4].
  • Western Blot Analysis: Perform Western blotting to analyze the expression levels of melanogenic proteins (TYR, TRP-1, TRP-2, MITF) and phosphorylation of key proteins in the PKA/cAMP, GSK3β, and PI3K/AKT pathways. The research indicated that this compound upregulated TYR, TRP-1, TRP-2, and MITF and activated melanogenesis by stimulating the PKA and GSK3β pathways while downregulating the PI3K/AKT pathway [4].

Frequently Asked Questions (FAQs)

Q1: Is this compound stable in solution, and what are its storage requirements? It is light-sensitive and should be stored in a freezer at ambient temperatures, ideally under an inert atmosphere [1] [2]. Solutions should be prepared fresh and protected from light, as coumarin derivatives can undergo photodegradation, especially in the presence of dissolved oxygen [5].

Q2: What solvents are suitable for dissolving this compound? It is slightly soluble in DMSO and Methanol [2]. For cell culture studies, DMSO is a common choice for preparing a stock solution, which can then be diluted into the aqueous culture medium.

Q3: What safety precautions should I take when handling this compound? It may cause skin and eye irritation and may cause respiratory irritation [1]. Always refer to the Safety Data Sheet (SDS) for comprehensive hazard information. Handle in a fume hood, use appropriate PPE (gloves, safety glasses), and implement the spill procedures outlined above [1] [3].

References

reducing 5,7-Dihydroxy-4-methylcoumarin cytotoxicity in primary cell cultures

Author: Smolecule Technical Support Team. Date: February 2026

Compound Safety Profile & Cytotoxicity Data

Current evidence indicates that 5,7D-4MC has a favorable safety profile at concentrations below 100 µM. The table below summarizes key quantitative data from recent studies.

Cell Line / Model Safe Concentration (≥90% Viability) Cytotoxic Concentration Assay Method Citation
B16F10 murine melanoma cells Up to 100 µM Not observed ≤100 µM MTT assay [1] [2]
RBL-2H3 rat basophilic cells 25, 50, 100 µM Not observed ≤100 µM MTT assay [3]
Human participants (skin irritation) 50 µM & 100 µM No irritation observed Human primary skin irritation test [1] [2]
MC3T3-E1 pre-osteoblast cells 10 to 40 µM Not specified Not specified [4]

Frequently Asked Questions (FAQs)

1. What is a safe starting concentration for 5,7D-4MC in my primary cell culture? A conservative and recommended starting point is 25 µM. This concentration has been shown to be non-cytotoxic in multiple cell lines (B16F10 and RBL-2H3) and allows you to safely assess your primary cells' response before exploring higher doses [1] [3].

2. How should I dissolve 5,7D-4MC for in vitro studies? The studies commonly use Dimethyl Sulfoxide (DMSO) as a solvent. It is critical to ensure that the final concentration of DMSO in your culture medium is kept at a non-cytotoxic level, typically ≤0.1% (v/v) [5].

3. Has the cytotoxicity of 5,7D-4MC been tested in human models? While no data is available from primary human cell cultures, a human primary skin irritation test on 32 participants showed that 5,7D-4MC exhibited low irritation potential at 50 µM and 100 µM, supporting its topical safety profile [1] [2].

Troubleshooting Guide: Suspected Cytotoxicity

If your cell viability is low after adding 5,7D-4MC, follow this systematic workflow to identify and resolve the issue.

Start Low Cell Viability Observed Step1 Verify Solvent Concentration Is DMSO ≤ 0.1%? Start->Step1 Step2 Check Compound Concentration Confirm stock solution preparation and final dosing Step1->Step2 Yes Res1 Problem Likely Resolved Step1->Res1 No. Reduce DMSO. Step3 Run a Dose-Response Curve Test a range from 10 µM to 100 µM Step2->Step3 Concentration is correct Step2->Res1 Concentration error found Step4 Confirm with Multiple Assays Use assays with different mechanisms Step3->Step4 Cytotoxicity persists Step3->Res1 Safe window identified Res2 Primary cells may be more sensitive. Use lower doses. Step4->Res2

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the FAQs and troubleshooting guide.

MTT Assay for Cell Viability Assessment [1] [5]

This protocol is essential for establishing your own cytotoxicity baselines.

  • Key Considerations:

    • Cell Density: Seeding density is critical for assay linearity. A density of 2,000 cells/well in a 96-well plate is a good starting point for many lines, but optimization may be needed for primary cells [5].
    • Solvent Control: Always include a vehicle control group (e.g., 0.1% DMSO) to isolate the solvent's effects.
    • Cell-specific Response: Be aware that cytotoxic thresholds can vary significantly between different cell types [5].
  • Step-by-Step Workflow:

S1 1. Seed cells in 96-well plate (Optimize density, e.g., 2,000 cells/well) S2 2. Incubate for 24h (37°C, 5% CO₂) S1->S2 S3 3. Treat with 5,7D-4MC (Include vehicle & blank controls) S2->S3 S4 4. Incubate for desired exposure time (e.g., 24-72h) S3->S4 S5 5. Add MTT reagent (e.g., 10 µL/well) Incubate 4h at 37°C S4->S5 S6 6. Add solubilization solution (100 µL/well), shake gently S5->S6 S7 7. Measure absorbance at 570nm with reference at 630nm S6->S7

Multi-Assay Cytotoxicity Assessment [6]

For a comprehensive view of cell health, especially when developing a new primary culture model, employing multiple assays with different mechanisms is highly recommended.

  • Rationale: Different assays detect different types of cellular injury. Relying on a single assay can provide an incomplete picture. A multi-assay approach reveals multifaceted cellular injuries and provides a more comprehensive evaluation of cytotoxicity [6].

  • Recommended Assay Panel:

    • Metabolic Activity: ATP assay (e.g., CellTiter-Glo) to measure energetic status.
    • Membrane Integrity: Live/Dead assay using fluorescent dyes (e.g., calcein-AM for live cells, ethidium homodimer-1 for dead cells).
    • Apoptosis: Caspase activity assay (e.g., Caspase-Glo 3/7).
    • Proliferation: DNA synthesis assay (e.g., EdU incorporation).

Key Signaling Pathways for Mechanistic Insight

Understanding the pathways modulated by 5,7D-4MC can provide deeper insights into its effects, which is valuable for advanced troubleshooting and validating its mechanism in your primary cells.

cluster_up Activated Pathways cluster_down Inhibited Pathways 57 57 D4MC 5,7D-4MC PKA PKA/cAMP Pathway D4MC->PKA GSK3b GSK3β D4MC->GSK3b PI3K PI3K/AKT Pathway D4MC->PI3K MITF Microphthalmia-associated transcription factor (MITF) PKA->MITF GSK3b->MITF PI3K->MITF Melanogenesis ↑ Melanogenesis (↑ Melanin, ↑ TYR, TRP-1, TRP-2) MITF->Melanogenesis

The diagram illustrates that 5,7D-4MC promotes melanogenesis by activating the PKA/cAMP and GSK3β pathways while inhibiting the PI3K/AKT pathway, leading to the upregulation of the master regulator MITF and its downstream melanogenic proteins [1].

References

5,7-Dihydroxy-4-methylcoumarin solvent control preparation DMSO concentration

Author: Smolecule Technical Support Team. Date: February 2026

Solubility and Stock Solution Preparation

The most consistent and critical data for your experiments relates to preparing stock solutions of 5,7-Dihydroxy-4-methylcoumarin.

Solvent Solubility (mg/mL) Concentration (mM) Notes Source
DMSO 38 mg/mL 197.74 mM In-house tested; "Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO." [1] [2]
DMSO 25 mg/mL 130.09 mM "Hygroscopic DMSO has a significant impact on the solubility of product, please use newly opened DMSO." [3]
Methanol Slightly Soluble - - [4]
Water Slightly Soluble or Insoluble - - [4]

For in vivo studies, one supplier provides a validated formulation for a clear solution: 2.000 mg/mL (10.41 mM) in 5% DMSO + Corn oil. To prepare a 1 mL working solution, add 50 μL of a 40 mg/mL clear DMSO stock solution to 950 μL of corn oil and mix evenly. The solution should be used immediately [1] [2].

Key Experimental Protocols

The compound has been used in various recent studies. Here are detailed methodologies for key experiments.

  • Cell Culture and Viability (MTT) Assay [5] [6]

    • Cell Line: RBL-2H3 cells (for anti-allergy research) or B16F10 murine melanoma cells (for melanogenesis research).
    • Culture Conditions: Grow cells in appropriate medium (e.g., α-MEM for RBL-2H3) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin/glutamine at 37°C and 5% CO₂.
    • Dosing: Incubate cells with various concentrations of this compound (typical non-cytotoxic range is 25-100 µM) for several hours (e.g., 7 hours).
    • Viability Measurement: Treat cells with MTT reagent (1 mg/mL) for 2 hours. Remove the MTT solution, dissolve the formed formazan crystals in DMSO, and measure the absorbance at 570 nm.
  • Anti-Allergic Effect in RBL-2H3 Cells [5]

    • Cell Sensitization: Seed RBL-2H3 cells and sensitize them with anti-DNP-IgE (0.2 µg/mL) for 17 hours.
    • Treatment: Wash cells and pre-treat with this compound (e.g., 100 µM) or a positive control (e.g., Ketotifen) for 1 hour.
    • Stimulation & Measurement: Add DNP-HSA to stimulate the cells. To measure effects:
      • Histamine Release: Collect supernatant after stimulation. Use a fluorometric assay with o-phthalaldehyde to measure histamine content (Excitation: 360 nm, Emission: 440 nm).
      • β-Hexosaminidase Release: Use the same supernatant. Measure the release of this enzyme, a marker for degranulation.
    • Cytokine Analysis: Isolate mRNA to analyze the expression of cytokines (IL-4, IL-13, TNF-α) via RT-qPCR.
    • Pathway Analysis: Use Western blotting to detect phosphorylation levels of key proteins like ERK, p38, and AKT.
  • Melanogenesis Assay in B16F10 Cells [6]

    • Melanin Content: Treat B16F10 cells with the compound (25, 50, 100 µM) for 72 hours. Lyse the cells and measure the melanin content spectrophotometrically.
    • Tyrosinase Activity: Measure intracellular tyrosinase activity, the rate-limiting enzyme in melanin synthesis.
    • Mechanism Investigation: Perform Western blotting to analyze the expression of melanogenesis-related proteins (TYR, TRP-1, TRP-2, MITF) and the activation state of signaling pathways (PKA/cAMP, GSK3β, PI3K/AKT).

The experimental workflow for studying anti-allergic effects can be visualized as follows:

Start Start Experiment Sensitize Sensitize RBL-2H3 cells with anti-DNP-IgE (0.2 µg/mL) for 17 hours Start->Sensitize Pretreat Pre-treat cells with This compound (25-100 µM) for 1 hour Sensitize->Pretreat Stimulate Stimulate with DNP-HSA Pretreat->Stimulate Assay Performe Assays Stimulate->Assay Degranulation Degranulation Assays Assay->Degranulation Molecular Molecular Analysis Assay->Molecular A1 Histamine Release (Fluorometric detection) Degranulation->A1 A2 β-Hexosaminidase Release Degranulation->A2 A3 Cytokine mRNA Expression (qPCR) Molecular->A3 A4 Western Blot: p-ERK, p-p38, p-AKT Molecular->A4

Biological Activities & Research Applications

This compound demonstrates a range of bioactivities, as shown in the table below.

Biological Activity Experimental Model/Context Key Findings Source
Anti-allergic IgE-mediated RBL-2H3 cells; PCA murine model Reduced histamine/β-hexosaminidase release; downregulated IL-4, IL-13, TNF-α, COX-2; inhibited MAPK & AKT phosphorylation. [5]
Melanogenesis Stimulation B16F10 murine melanoma cells Increased melanin production & tyrosinase activity; upregulated TYR, TRP-1, TRP-2, MITF; activated PKA/GSK3β pathways. [6]
Antioxidant & Immunomodulatory Human neutrophils Inhibited ROS generation; scavenged hypochlorous acid (more effectively than some other derivatives). [7]
Antifungal & Antibacterial Not specified in detail Described as having antifungal and antibacterial activities. [3]
Low Skin Irritation Human primary skin irritation test (32 participants) Showed low irritation potential at 50 µM and 100 µM, suggesting safety for topical application. [6]

Troubleshooting Common Issues

  • Low Solubility in DMSO: The most common issue is old or moisture-absorbed DMSO. Solution: Always use freshly opened, anhydrous DMSO to prepare stock solutions. Gently warming the tube in a hand-water bath (∼37°C) and vortexing can aid dissolution [1] [3].
  • Precipitation in Aqueous Buffers: The compound has low water solubility. Solution: When adding to cell culture, ensure the final DMSO concentration is low (typically ≤0.5-1.0%) to avoid cytotoxicity. Add the compound dropwise to the medium while vortexing to facilitate even dispersal.
  • Instability in Solution: Solution: For long-term storage, keep the stock solution at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles by aliquoting the stock. For in vivo formulations, use the solution immediately after preparation [1] [3].

Frequently Asked Questions (FAQs)

  • What is a safe working concentration for cell-based assays? Recent studies (2025) have consistently used concentrations of 25, 50, and 100 µM without observing cytotoxicity in RBL-2H3 or B16F10 cell lines [5] [6]. However, it is crucial to determine the non-toxic range for your specific cell line and conditions using an MTT or similar assay.

  • How should I store the compound? The solid powder should be stored in a -20°C freezer, protected from light, and under an inert atmosphere if possible [1] [4].

  • Can it be used for in vivo studies? Yes. One protocol suggests a clear solution can be made in 5% DMSO + Corn oil at 2 mg/mL [1] [2]. Furthermore, a human skin irritation test indicated low irritation potential, supporting its investigation for topical applications [6].

References

preserving 5,7-Dihydroxy-4-methylcoumarin antioxidant activity in experimental conditions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the primary mechanism behind D4M's antioxidant effect? D4M exhibits its antioxidant activity primarily through direct free radical scavenging. Studies using Electron Spin Resonance (ESR) spectroscopy have confirmed that dihydroxy-substituted coumarins like D4M are excellent at neutralizing stable radicals like DPPH and superoxide anions [1].
  • Does D4M's antioxidant activity contribute to other observed biological effects? Yes, its antioxidant and anti-inflammatory properties are considered foundational to its therapeutic potential in various disease models. For instance, in a glucocorticoid-induced osteoporosis model, D4M's ability to counteract inflammation and oxidative stress was key to its bone-protective effects [2] [3].
  • What are the general strategies for preserving the activity of natural antioxidants like D4M in experimental settings? Two common approaches are [4]:
    • Chemical Derivatization: Modifying the antioxidant molecule to enhance its stability and solubility.
    • Use of Delivery Systems: Employing carriers like cyclodextrins, liposomes, or nanoparticles to protect the molecule from degradation until it reaches its target.

Experimental Conditions & Stability Data

The table below summarizes key experimental parameters for D4M from recent studies, which can serve as a reference for designing your experiments.

Experimental Aspect Reported Data / Condition Source / Context
Safe Working Concentrations (in vitro) 10 - 100 µM (cell-dependent) Effective and non-toxic range in MC3T3-E1 (10-40 µM) [2] and B16F10/RBL-2H3 (up to 100 µM) [5] [6] cells.
Optimal Concentration (Osteogenesis) 20 µM Showed the most pronounced effect on mineralization in MC3T3-E1 pre-osteoblasts [2].
Solvent Dimethyl Sulfoxide (DMSO) Used to dissolve D4M for in vitro assays [6].
Key Molecular Target AKT1 Pathway Identified as a primary target for its anti-osteoporotic activity; confirmed via molecular docking and inhibition assays [2] [3].
Key Signaling Pathways PKA/cAMP, GSK3β, PI3K/AKT Regulated by D4M during melanogenesis stimulation [5].
Other Bioactivities Anti-allergic, Anti-inflammatory, Melanogenesis Stimulation Confirmed in various in vitro and in vivo models [5] [6].

Troubleshooting Common Experimental Issues

  • Problem: Inconsistent Antioxidant Activity in Cell-Free Assays

    • Potential Cause: The instability of D4M in the assay buffer or degradation due to light, temperature, or pH.
    • Solution: Prepare fresh D4M solutions for each experiment. Protect stock solutions and assay mixtures from light by using amber vials or working under low-light conditions. Ensure the pH of your buffers is consistent, as it can affect the compound's phenolic groups responsible for radical scavenging [1].
  • Problem: Low Efficacy or Cytotoxicity in Cell-Based Assays

    • Potential Cause: Incorrect concentration range or solvent toxicity.
    • Solution:
      • Conduct an MTT assay: Always perform a dose-response cytotoxicity assay (e.g., MTT) for your specific cell line to establish a safe working concentration [5] [6].
      • Verify solvent concentration: Keep the final concentration of the solvent (e.g., DMSO) below 0.1% (v/v) to avoid solvent-induced cytotoxicity [6].
      • Check solubility: Ensure D4M is fully dissolved and does not precipitate out in your culture medium.
  • Problem: Lack of Expected Effect in an In Vivo Model

    • Potential Cause: Poor bioavailability or rapid metabolism of D4M.
    • Solution: Consider formulating D4M with a delivery system. As highlighted in general antioxidant research, encapsulation with cyclodextrins or in lipid nanoparticles can protect the compound, enhance its absorption, and prolong its half-life in vivo [4]. The successful use of a zebrafish model for osteoporosis demonstrates that its activity can be effectively delivered in vivo [2].

Understanding D4M's Mechanism: A Visual Guide

The following diagram illustrates the key signaling pathways through which D4M exerts its documented biological effects, based on the search results. This can help in designing experiments to probe its mechanism further.

G cluster_0 Anti-oxidant & Anti-inflammatory Foundation cluster_1 Specific Biological Outcomes (via AKT1 & other pathways) D4M D4M Scavenges Free Radicals Scavenges Free Radicals D4M->Scavenges Free Radicals  Direct Action Binds to AKT1 Binds to AKT1 D4M->Binds to AKT1  Molecular Target Promotes Osteogenesis Promotes Osteogenesis Binds to AKT1->Promotes Osteogenesis  Activates Inhibits Mast Cell\nDegranulation Inhibits Mast Cell Degranulation Binds to AKT1->Inhibits Mast Cell\nDegranulation  Suppresses Downregulates\nPI3K/AKT in Melanogenesis Downregulates PI3K/AKT in Melanogenesis Binds to AKT1->Downregulates\nPI3K/AKT in Melanogenesis  Modulates Ameliorates Osteoporosis Ameliorates Osteoporosis Promotes Osteogenesis->Ameliorates Osteoporosis Reduces Histamine Release\n& Anti-allergic Effects Reduces Histamine Release & Anti-allergic Effects Inhibits Mast Cell\nDegranulation->Reduces Histamine Release\n& Anti-allergic Effects Stimulates Melanin\nProduction Stimulates Melanin Production Downregulates\nPI3K/AKT in Melanogenesis->Stimulates Melanin\nProduction

Methodology Summary: Key Experimental Protocols

  • Assessing Antioxidant Activity (Cell-Free)

    • DPPH Radical Scavenging Assay: This is a standard method to evaluate the direct free radical scavenging capacity of compounds like D4M. The procedure involves mixing D4M with a DPPH solution in methanol or ethanol, incubating in the dark, and then measuring the decrease in absorbance at 517-520 nm using a spectrophotometer. The reduction in absorbance is proportional to the antioxidant activity [1].
  • Evaluating Anti-Allergic Activity (In Vitro)

    • Histamine & β-Hexosaminidase Release Assay (RBL-2H3 Cells): This protocol is used to study the effect of D4M on mast cell degranulation, a key process in allergic reactions [6].
      • Cell Sensitization: Seed RBL-2H3 cells and sensitize them overnight with anti-DNP-IgE.
      • Pre-treatment: Pre-treat cells with various concentrations of D4M (e.g., 25, 50, 100 µM) for 1 hour.
      • Activation: Challenge the cells with DNP-HSA antigen for 30-60 minutes to trigger degranulation.
      • Measurement: Collect the supernatant. Use a fluorescence-based assay with o-phthalaldehyde for histamine and a colorimetric assay with p-nitrophenyl N-acetyl-β-D-glucosamide for β-hexosaminidase.
  • Investigating Osteogenic Activity (In Vivo)

    • Glucocorticoid-Induced Osteoporosis in Zebrafish: This model is effective for studying the bone-protective effects of D4M [2] [3].
      • Model Induction: Treat zebrafish larvae (from 3 days post-fertilization) with 25 mg/L dexamethasone to induce osteoporosis.
      • Drug Administration: Co-treat the larvae with D4M (e.g., 20 µM) for 4-6 days.
      • Outcome Measurement: Assess vertebral bone density using staining methods like Alizarin Red or Calcein. Analyze the expression of osteogenic markers (e.g., RUNX2, OCN) via quantitative PCR.

References

comparing 5,7-Dihydroxy-4-methylcoumarin with α-tocopherol caffeic acid antioxidant efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Antioxidant Efficacy: Experimental Data

The table below summarizes key experimental findings comparing the antioxidant activities of 5,7-Dihydroxy-4-methylcoumarin, α-tocopherol, and caffeic acid.

Antioxidant Compound Experimental Model/Assay Key Findings & Comparative Efficacy Citation
This compound Bulk lipid autoxidation (37°C & 80°C); TLC-DPPH test Exhibited excellent chain-breaking antioxidant and radical scavenging activity, though less potent than α-tocopherol and caffeic acid. Reported sequence of efficacy: α-Tocopherol > Caffeic Acid > this compound. [1] [1]
α-Tocopherol (Vitamin E) Bulk lipid autoxidation; LDL oxidation protection Used as a benchmark in lipid autoxidation studies. Shows synergistic protection of LDL when combined with caffeic acid and ascorbate. [1] [2] [1] [2]
Caffeic Acid Bulk lipid autoxidation; various in vitro assays (DPPH, ABTS, FRAP, etc.) A powerful antioxidant, more effective than 5,7D-4MC in lipid autoxidation models. [1] Demonstrated strong activity across multiple in vitro assays, including high reducing power and radical scavenging. [3] [3] [1]

Experimental Protocols for Key Findings

To ensure reproducibility, here are the methodologies from the pivotal studies cited above.

  • Protocol for Lipid Autoxidation Comparison [1]

    • Model: Bulk lipid (likely a purified oil or fat) autoxidation.
    • Conditions: Temperatures of 37°C (physiological) and 80°C (accelerated).
    • Measurement: The antioxidant efficacy was determined by monitoring the suppression of lipid peroxide formation over time, quantifying the compounds' ability to act as chain-breaking antioxidants.
    • Concentrations Tested: 0.01 - 1.0 mM for all compounds, including 5,7D-4MC, α-tocopherol, and caffeic acid.
    • Radical Scavenging Assay: A separate TLC-DPPH test was used to visually and quantitatively assess rapid radical (DPPH•) scavenging activity.
  • Protocol for In Vitro Antioxidant Profiling of Caffeic Acid [3]

    • Assays Used:
      • DPPH Scavenging: Measures hydrogen-donating ability to the stable DPPH radical.
      • ABTS+ Scavenging: Measures the ability to scavenge the ABTS cation radical.
      • Reducing Power: Assesses the capacity to reduce Fe³⁺ to Fe²⁺.
      • Metal Chelating Activity: Evaluates the ability to bind ferrous ions (Fe²⁺), preventing them from catalyzing free radical formation.
    • Standards: Activity was compared to standard antioxidants like BHA, BHT, and α-tocopherol.

Molecular Mechanisms and Structure-Activity Relationships

The antioxidant efficacy of these compounds is largely dictated by their molecular structure and resulting mechanism of action.

  • Role of the Ortho-Dihydroxy Group: The exceptional activity of caffeic acid and certain coumarins like 6,7-dihydroxy-4-methylcoumarin is primarily due to an ortho-dihydroxy (catechol) group on their benzene ring. [4] [1] This structure allows the formed phenoxy radical to be stabilized by intramolecular hydrogen bonding and resonance, making hydrogen atom transfer to free radicals more favorable. 5,7D-4MC possesses a meta-substituted dihydroxy pattern, which is less effective at stabilizing radicals than the ortho- configuration. [1]

  • Synergistic Antioxidant Pathways: Caffeic acid and α-tocopherol can work together in a redox cycle. When α-tocopherol neutralizes a radical in a lipid membrane, it becomes a tocopheryl radical. Caffeic acid can regenerate active α-tocopherol by reducing this radical, while the caffeic acid radical formed can itself be reduced by ascorbate (Vitamin C), creating a protective synergistic network. [2] The following diagram illustrates this process:

G LOO Lipid Peroxyl Radical (LOO•) VitE α-Tocopherol (Vit E) LOO->VitE Oxidizes VitE_rad α-Tocopheroxyl Radical (Vit E•) VitE->VitE_rad LOOH Stabilized Lipid (LOOH) VitE->LOOH Reduces CAF Caffeic Acid (CAF) VitE_rad->CAF Regenerates CAF->VitE CAF_rad Caffeic Acid Radical (CAF•) CAF->CAF_rad ASC Ascorbate (Vit C) CAF_rad->ASC Regenerates ASC->CAF ASC_rad Ascorbyl Radical (A•-) ASC->ASC_rad

Key Insights for Research and Development

  • Structural Optimization is Key: The core coumarin structure is a promising scaffold for developing novel antioxidants. Introducing ortho-dihydroxy groups (as in 6,7-dihydroxy-4-methylcoumarin) can significantly enhance activity, potentially rivaling or surpassing caffeic acid. [4] [1]
  • Leverage Synergistic Combinations: For protecting complex biological systems like lipids, a formulation containing α-tocopherol, caffeic acid, and ascorbate can provide superior, synergistic protection compared to any single antioxidant. [2]
  • Consider Multi-Functional Profiles: 5,7D-4MC itself has a broad bioactivity profile, including noted anti-inflammatory, anti-allergic, and anti-apoptotic effects. [5] [6] This multi-functionality may be valuable in drug development for conditions where oxidative stress and inflammation are interconnected.

Navigating Research Gaps and Future Directions

While the data provides a strong foundation for comparison, note that a direct, head-to-head comparison of these three antioxidants across a uniform set of modern assays (such as cellular antioxidant activity or ORAC) is not available in the searched literature. The existing comparative data primarily comes from older lipid autoxidation models. [1]

Future research would benefit from:

  • Standardized Cellular Models: Evaluating all compounds in the same cell-based oxidative stress model.
  • In Vivo Efficacy Studies: Confirming the activity and synergy observed in vitro in living organisms.
  • Expanded Structure-Activity Analysis: Systematically testing a wider range of coumarin derivatives to refine molecular design rules.

References

5,7-Dihydroxy-4-methylcoumarin synergistic effects with other antioxidants

Author: Smolecule Technical Support Team. Date: February 2026

Known Synergistic Effects of Related Coumarins

While direct data for D4M is scarce, research on structurally similar 4-methylcoumarins demonstrates that synergy with classic antioxidants is possible. The table below summarizes key findings from a study on equimolar binary mixtures of various 4-methylcoumarins with dl-α-tocopherol (TOH) [1] [2] [3].

Coumarin Compound (in mixture with dl-α-tocopherol) Observed Effect Strength of Synergism
7,8-Dihydroxy-4-methylcoumarin Synergism 14% increase in antioxidant effect [1] [2]
7-Hydroxy-4-methylcoumarin Additive / Antagonistic No synergism [1] [2]
6,7-Dihydroxy-4-methylcoumarin Additive / Antagonistic No synergism [1] [2]

The proposed mechanism for this synergy, particularly in ternary mixtures of coumarins with dl-α-tocopherol and l-ascorbic acid, is a regeneration mechanism [3]. In this process, the coumarin antioxidant and ascorbic acid work together to continuously regenerate the active form of tocopherol, leading to a prolonged and enhanced overall antioxidant effect.

Documented Bioactivities of 5,7-Dihydroxy-4-methylcoumarin (D4M)

Although its synergistic effects are not explicitly recorded, D4M is a powerful compound in its own right, which underpins its potential in combination therapies.

  • Potent Intrinsic Antioxidant Activity: A structure-activity relationship study classified D4M as a good antioxidant and radical scavenger, though it was less powerful than its ortho-dihydroxy isomers (e.g., 6,7-dihydroxy and 7,8-dihydroxy derivatives) [1].
  • Osteogenesis Enhancement via AKT1 Pathway: A 2025 study found that D4M enhances osteoblast (bone-forming cell) differentiation and ameliorates osteoporosis. The effect was mediated through the AKT1 signaling pathway, as confirmed by the use of an AKT1 inhibitor which abolished D4M's benefits [4] [5].
  • Melanogenesis Stimulation for Skin Pigmentation: Another recent study showed that D4M can significantly promote melanin production in a dose-dependent manner in B16F10 cells, suggesting potential for treating hypopigmentation disorders like vitiligo [6].

The following diagram illustrates the experimental workflow used to identify the AKT1 pathway as the mechanism of action for D4M in osteogenesis:

G Start Start: Investigate D4M for Osteoporosis InVitro In Vitro Experiments (MC3T3-E1 cells) Start->InVitro InVivo In Vivo Validation (Zebrafish model) InVitro->InVivo TargetPred Target Prediction (Network Pharmacology) InVitro->TargetPred Proliferation/Differentiation Data Conclusion Conclusion: D4M acts via AKT1 pathway InVivo->Conclusion Improved bone density & osteogenic markers MechVal Mechanism Validation (AKT1 Inhibitor) TargetPred->MechVal AKT1 Identified as Target MechVal->Conclusion D4M effects blocked by inhibitor

Experimental Protocols for Antioxidant Synergy

To authoritatively test for synergistic effects, you can adapt established experimental designs. The methodologies below are commonly used in the studies cited.

  • Lipid Autoxidation Assay: This method evaluates an antioxidant's ability to inhibit the oxidation of bulk lipids.

    • Procedure: The antioxidant (or mixture) is added to a lipid substrate like triacylglycerol of sunflower oil (TGSO). Oxidation is induced by heating (e.g., 80°C), and the process is monitored by measuring the weight of absorbed oxygen or the formation of primary oxidation products (peroxides) [1] [3].
    • Synergy Calculation: The effect between two antioxidants (A and B) in a mixture can be categorized by comparing the experimental protection factor (PF) to the expected additive PF (PF_exp > PF_add = Synergism; PF_exp = PF_add = Additivism; PF_exp < PF_add = Antagonism) [3].
  • ORAC-FL Assay: This assay measures the scavenging activity against peroxyl radicals.

    • Procedure: The assay uses AAPH as a peroxyl radical generator and fluorescein (FL) as a fluorescent probe. The antioxidant's presence protects the fluorescein from decay, and the area under the fluorescence decay curve (AUC) is compared to a Trolox (a vitamin E analog) standard [7].
    • Data Presentation: Results are expressed as ORAC-FL Index (Trolox equivalents) or Net AUC [7].
  • Cyclic Voltammetry (CV): This technique provides information on the oxidation potential and reaction mechanisms of antioxidants.

    • Procedure: A compound is dissolved in a suitable buffer (e.g., pH 7.4) and subjected to a changing electric potential. The anodic peak potential (Epa) is recorded; a lower Epa generally suggests a higher propensity to donate an electron and, thus, higher antioxidant power [7].

Research Gaps and Future Directions

The current evidence, while promising, reveals a clear knowledge gap and direction for future research:

  • Direct experimental data on the synergistic antioxidant effects of this compound itself is missing. The existing synergy findings are for other dihydroxy-4-methylcoumarin isomers [1] [3].
  • The strong individual bioactivities of D4M—particularly its osteogenic effects via the AKT1 pathway—provide a compelling rationale for future studies to explore its combinatorial effects with other antioxidants or osteogenic agents [4] [5].

References

5,7-Dihydroxy-4-methylcoumarin compared to psoralen quercetin melanogenesis effects

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis of Melanogenesis Activators

The table below summarizes the key experimental findings for each compound based on the retrieved studies.

Feature 5,7-Dihydroxy-4-methylcoumarin (5,7D-4MC) [1] [2] Psoralen [1] Quercetin [1] [3]
Reported Effect on Melanogenesis Stimulates Stimulates [1]; Also used in PUVA therapy for vitiligo Inhibits [3] (Note: Context-dependent effects are discussed in the guide)
Experimental Model B16F10 murine melanoma cells Cited as a known activator [1] B16 melanoma cells [3]
Effect on Melanin Content Significant, dose-dependent increase (250.1% at 25μM, 463.0% at 100μM) Information not available in search results Decrease (IC₅₀ 8.0 µg/mL) [3]
Effect on Tyrosinase Activity Significantly increased in a dose-dependent manner Information not available in search results Suppressed [3]
Effect on Key Proteins (MITF, TYR, TRP-1, TRP-2) Increased protein expression levels Information not available in search results Information not available in search results
Key Signaling Pathways Involved Activates PKA/cAMP and GSK3β; Downregulates PI3K/AKT Information not available in search results Information not available in search results
Cytotoxicity (Cell Viability) No cytotoxicity at concentrations ≤100 μM Information not available in search results Information not available in search results
Skin Irritation (Human Study) Low irritation potential at 50μM & 100μM (32 subjects) Information not available in search results Information not available in search results

Detailed Experimental Data and Protocols

For researchers looking to replicate or contextualize these findings, here is a breakdown of the key experimental methodologies.

This compound (5,7D-4MC)

The most comprehensive data available is for 5,7D-4MC, from a 2025 study aimed at evaluating its potential for treating hypopigmentation disorders like vitiligo [1] [2].

  • Cell Culture and Viability: B16F10 murine melanoma cells were used. Cytotoxicity was assessed via an MTT assay after 72 hours of treatment with 5,7D-4MC at concentrations ranging from 25 to 400 μM. Concentrations up to 100 μM were deemed non-cytotoxic (cell viability >90%) and used for subsequent experiments [1] [2].
  • Melanin Content Measurement: After treating cells with 5,7D-4MC (25, 50, 100 μM) for 72 hours, intracellular melanin was dissolved in NaOH and quantified by measuring absorbance at 405 nm. Alpha-MSH (α-MSH) was used as a positive control [1].
  • Tyrosinase Activity Assay: Intracellular tyrosinase activity was measured in cell lysates after the 72-hour treatment period using L-DOPA as a substrate, with activity determined by absorbance at 475 nm [1].
  • Protein Expression Analysis (Western Blot): The expression levels of melanogenesis-related proteins (MITF, TYR, TRP-1, TRP-2) and key phosphorylated proteins in the PKA/cAMP, GSK3β, and PI3K/AKT pathways were analyzed using Western blotting [1] [2].
  • Human Primary Skin Irritation Test: A patch test was performed on 32 healthy female volunteers to assess the safety of topical application. 5,7D-4MC at 50 and 100 μM showed low irritation potential [1] [2].
Psoralen

The search results identify psoralen as a known melanogenesis activator used in vitiligo treatment but do not provide detailed, side-by-side experimental data or protocols for direct comparison with 5,7D-4MC [1]. Its most established clinical use is in PUVA therapy, which combines Psoralen administration with UVA light exposure to stimulate repigmentation [4].

Quercetin

The experimental data for Quercetin presents a contrasting mechanism, primarily showing inhibition of melanogenesis.

  • Experimental Model and Effect: A study on B16 melanoma cells demonstrated that Quercetin suppresses melanin synthesis, with a reported IC₅₀ of 8.0 µg/mL. It also reduced intracellular hydrogen peroxide (H₂O₂) levels, indicating an antioxidant role [3].
  • Context-Dependent Effects: It is crucial to note that the search results also mention Quercetin as a compound that can "stimulate melanogenesis" [1]. This highlights the complexity of natural compounds, where effects can depend on cell type, concentration, and specific experimental conditions. The primary data retrieved, however, clearly shows an inhibitory effect.

Mechanisms of Action

The following diagram illustrates the documented mechanisms by which 5,7D-4MC stimulates melanogenesis, based on the Western blot analysis and pathway investigation.

G 5,7D-4MC 5,7D-4MC PKA/cAMP Pathway PKA/cAMP Pathway 5,7D-4MC->PKA/cAMP Pathway Activates GSK3β Pathway GSK3β Pathway 5,7D-4MC->GSK3β Pathway Activates PI3K/AKT Pathway PI3K/AKT Pathway 5,7D-4MC->PI3K/AKT Pathway Downregulates MITF Upregulation MITF Upregulation PKA/cAMP Pathway->MITF Upregulation GSK3β Pathway->MITF Upregulation PI3K/AKT Pathway->MITF Upregulation (Inhibition removes suppression) TYR, TRP-1, TRP-2 TYR, TRP-1, TRP-2 MITF Upregulation->TYR, TRP-1, TRP-2 Melanin Synthesis ↑ Melanin Synthesis ↑ TYR, TRP-1, TRP-2->Melanin Synthesis ↑

Key Takeaways for Researchers

  • This compound emerges as a highly promising candidate for hypopigmentation therapy, supported by strong in vitro data and initial human safety profiles. Its multi-pathway activation mechanism is well-documented.
  • Psoralen remains a benchmark treatment, particularly in PUVA therapy, but its use is associated with well-known long-term risks. Newer research is focused on developing safer derivatives and delivery systems.
  • Quercetin primarily demonstrates antimelanogenic effects in the available experimental data, making it a candidate for hyperpigmentation treatment. The conflicting mention of its stimulatory role underscores the importance of detailed experimental conditions in any study.
  • Critical Research Gap: A direct, systematic comparison of these three compounds under identical experimental conditions (cell line, assay protocols, concentrations) is not available in the retrieved search results. Future work should address this to enable definitive efficacy and potency rankings.

References

Comprehensive Comparative Analysis of Dihydroxy-4-Methylcoumarins as Potent Antioxidants: Structure-Activity Relationships and Experimental Evidence

Author: Smolecule Technical Support Team. Date: February 2026

Introduction: Antioxidant Potential of Coumarin Derivatives

Coumarins represent a significant class of phenolic compounds with a benzopyrone core structure that demonstrate substantial antioxidant potential in various experimental models. Among these derivatives, dihydroxy-4-methylcoumarins have emerged as particularly powerful antioxidants due to their ability to effectively scavenge free radicals and inhibit lipid peroxidation processes. The presence of a 4-methyl group in the coumarin structure provides distinct advantages, as these compounds are not substrates for liver P450 monooxygenases that epoxidize coumarins lacking this substitution, thereby avoiding the formation of potentially mutagenic 3,4-coumarin epoxides during metabolic degradation [1]. This comprehensive analysis examines the structure-activity relationship (SAR) of dihydroxy-4-methylcoumarins, focusing on their antioxidant efficacy across multiple experimental systems and their potential applications in drug development.

The antioxidant efficiency of these compounds is highly dependent on the positioning of hydroxyl groups on the benzopyrone skeleton, with ortho-dihydroxy isomers demonstrating superior radical-scavenging capacity compared to their meta- or mono-hydroxy counterparts. This guide systematically compares the experimental data and mechanistic insights underlying the antioxidant properties of various dihydroxy-4-methylcoumarins, providing researchers and pharmaceutical professionals with evidence-based information for rational drug design and development [2] [3].

Structural Features and Antioxidant Activity Relationship

Comparative Antioxidant Efficiency of Dihydroxy-4-Methylcoumarin Isomers

The antioxidant activity of dihydroxy-4-methylcoumarins exhibits a pronounced dependence on hydroxyl group positioning, with ortho-dihydroxy configurations demonstrating markedly superior efficacy compared to other isomers. Experimental evidence from bulk lipid autoxidation studies conducted at both 37°C and 80°C reveals a consistent pattern of antioxidant efficiency across different dihydroxy-4-methylcoumarin derivatives [2] [3] [4].

Table: Comparative Antioxidant Efficiency of Dihydroxy-4-Methylcoumarins and Reference Compounds

Compound Hydroxy Group Position Relative Antioxidant Efficiency Key Structural Features
DL-α-tocopherol (TOH) Reference compound Highest (Reference) Natural antioxidant vitamin
Caffeic acid (CA) Reference compound Very high Plant phenolic acid
6,7-dihydroxy-4-methylcoumarin (3) ortho-dihydroxy High Optimal ortho-position with 4-methyl
6,7-dihydroxycoumarin (4) ortho-dihydroxy High ortho-position without 4-methyl
7,8-dihydroxy-4-methylcoumarin (5) ortho-dihydroxy Moderate-high ortho-position with 4-methyl
5,7-dihydroxy-4-methylcoumarin (2) meta-dihydroxy Moderate Suboptimal meta-position
7-hydroxy-4-methylcoumarin (1) mono-hydroxy Low Single hydroxyl group

The substitution pattern at the C-3 position of the coumarin ring has been investigated through comparative analysis of compounds 5, 6, 7, and 8. Interestingly, the introduction of ethoxycarbonylmethyl or ethoxycarbonylethyl moieties at this position does not significantly influence either chain-breaking antioxidant activity or radical scavenging capacity, indicating that the C-3 position is not critical for antioxidant efficacy in 7,8-dihydroxy-4-methylcoumarins [2] [3]. This finding provides valuable guidance for structural optimization, suggesting that modifications at this position could be employed to fine-tune other pharmacological properties without compromising antioxidant potential.

Quantitative Antioxidant Performance Metrics

The radical-scavenging capabilities of dihydroxy-4-methylcoumarins have been quantitatively assessed using multiple biochemical assays, providing robust data for comparative analysis. In DPPH• (1,1-diphenyl-2-picryl-hydrazyl) radical scavenging assays, 7,8-dihydroxy-4-methylcoumarin (LaSOM 78), 5-carboxy-7,8-dihydroxy-4-methylcoumarin (LaSOM 79), and 6,7-dihydroxycoumarin (esculetin) demonstrated pronounced bleaching capacity, with IC₅₀ values of 33.46 μM, 17.49 μM, and 25.18 μM respectively [5]. These values compare favorably with the reference flavonoid quercetin (IC₅₀ = 29.41 μM), indicating potent radical-scavenging activity.

Table: Quantitative Antioxidant Parameters of Selected Dihydroxy-4-Methylcoumarins

Compound DPPH IC₅₀ (μM) First Oxidation Potential (Epa 1, V) Antioxidant Capacity Against Peroxyl Radicals
5-carboxy-7,8-dihydroxy-4-methylcoumarin 17.49 0.44 High
6,7-dihydroxycoumarin (esculetin) 25.18 0.48 High
7,8-dihydroxy-4-methylcoumarin 33.46 0.49 High
Quercetin (reference) 29.41 0.22 Moderate
7-hydroxy-4-methylcoumarin Inactive 0.85 Low

Electrochemical analyses through cyclic voltammetry have revealed a clear correlation between antioxidant activity and oxidation potential. Active dihydroxycoumarins exhibit irreversible oxidation peaks in the range of 0.44-0.49 V versus Fc/Fc+, significantly lower than the values observed for inactive analogs (0.70-0.85 V) [5]. This electrochemical behavior provides mechanistic insight into the electron-transfer processes underlying radical scavenging capacity and offers a rapid screening parameter for predicting antioxidant efficacy of novel coumarin derivatives.

Experimental Methodologies for Antioxidant Assessment

Standardized Protocols for Antioxidant Activity Evaluation

The assessment of antioxidant activity in dihydroxy-4-methylcoumarins requires implementation of multiple complementary methodologies to fully characterize their radical-scavenging potential and chain-breaking capacity. The following experimental protocols represent the most widely employed and validated approaches for evaluating antioxidant efficacy in this compound class [2] [1] [5].

Table: Standardized Experimental Protocols for Antioxidant Assessment

Method Experimental Conditions Measured Parameters Key Applications
Bulk Lipid Autoxidation 37°C and 80°C in 0.01-1.0 mM concentration Induction period, oxidation rate constants Chain-breaking antioxidant activity during lipid peroxidation
TLC-DPPH• Assay 25°C, 0.2% DPPH solution in methanol Bleaching capacity, radical scavenging kinetics Rapid screening of radical scavenging activity
Spectrophotometric DPPH• Assay 25°C, 60 μM DPPH solution, 1.76-42.97 μM coumarin concentrations IC₅₀ values, reaction kinetics Quantitative assessment of radical scavenging capacity
Cyclic Voltammetry 1.0 mM compound in DMF with 0.1 M TBAP Oxidation potentials (Epa) Electrochemical characterization of electron-donating capacity
ABTSAssay ABTS radical cation in PBS, 734 nm absorbance TEAC (Trolox equivalent antioxidant capacity) Comparative antioxidant capacity measurement
FRAP Assay Ferric-TPTZ complex, 593 nm absorbance Ferric reducing antioxidant power Assessment of reducing capacity

The bulk lipid autoxidation assay represents a particularly relevant methodological approach for evaluating antioxidant efficacy in lipid systems. In this protocol, coumarin compounds are dissolved in purified lipid substrates (typically triacylglycerol-rich sunflower oil or methyl linoleate) at concentrations ranging from 0.01-1.0 mM. The samples are incubated at controlled temperatures (37°C to simulate physiological conditions, 80°C to accelerate oxidation processes), with oxygen uptake monitored continuously using manometric or polarographic methods. The antioxidant activity is quantified by measuring the extension of the induction period before rapid oxidation commences and calculating the rate constants for reaction with peroxyl radicals [2] [1].

Advanced Methodologies for Mechanistic Insights

Beyond standard antioxidant assessment protocols, several advanced methodologies provide deeper mechanistic insights into the radical-scavenging processes and reaction kinetics of dihydroxy-4-methylcoumarins:

  • Kinetic Analysis of DPPH• Bleaching: The reaction between dihydroxycoumarins and DPPH• radicals demonstrates biphasic decay kinetics, characterized by a rapid initial decrease in absorbance followed by a considerably slower process. This profile suggests the presence of multiple reactive centers with differing reactivities within the molecular structure. Data analysis typically involves fitting the decay curve to a bi-exponential function: Abs = A₁exp(-k₁t) + A₂exp(-k₂t) + C, where k₁ and k₂ represent rate constants for fast and slow processes, respectively [5].

  • Antioxidant Capacity Against Peroxyl Radicals (ACAP): This fluorometric method utilizes the azo-initiator ABAP (2,2'-azobis(2-amidinopropane) to generate peroxyl radicals at a constant rate under thermal decomposition. The assay measures the protection offered by coumarin compounds against the fluorescence decay of R-phycoerythrin resulting from radical-induced damage. The protective effect is quantified as the area under the fluorescence decay curve or as the lag phase before rapid fluorescence decrease, providing specific information about reactivity toward biologically relevant peroxyl radicals [5].

  • Theoretical Calculations and QSAR Modeling: Computational approaches including density functional theory (DFT) calculations and quantitative structure-activity relationship (QSAR) modeling have been employed to rationalize the observed antioxidant activities. Parameters such as bond dissociation enthalpy (BDE) of O-H bonds, highest occupied molecular orbital (HOMO) energies, and ionization potentials correlate with experimental antioxidant efficacy and provide theoretical foundation for the superior performance of ortho-dihydroxy substituted coumarins [2].

Structural Mechanisms Underlying Antioxidant Efficacy

The exceptional antioxidant activity observed in ortho-dihydroxy-4-methylcoumarins originates from specific structural features that facilitate efficient radical scavenging through multiple mechanistic pathways. The fundamental antioxidant mechanism involves hydrogen atom transfer (HAT) from the phenolic hydroxyl groups to free radicals, particularly peroxyl radicals (ROO•) generated during lipid peroxidation chain reactions. This process effectively terminates propagation steps in autoxidation processes, conferring significant chain-breaking antioxidant capacity [2] [1].

The presence of ortho-dihydroxy configurations (catechol structure) in positions 6,7- or 7,8- of the coumarin ring enables additional stabilization of the resulting phenoxyl radical through intramolecular hydrogen bonding and electron delocalization. This stabilization significantly reduces the energy requirement for hydrogen donation, enhancing reactivity toward free radicals. Furthermore, the ortho-quinone structure formed after two-electron oxidation can undergo subsequent redox cycling, contributing to the overall antioxidant efficacy [5]. The following diagram illustrates the primary structural mechanisms and experimental evidence establishing the relationship between coumarin structure and antioxidant activity:

G StructuralFeatures Structural Features of Dihydroxy-4-Methylcoumarins OrthoDihydroxy Ortho-Dihydroxy Configuration (e.g., 6,7-; 7,8-positions) StructuralFeatures->OrthoDihydroxy MetaDihydroxy Meta-Dihydroxy Configuration (e.g., 5,7-positions) StructuralFeatures->MetaDihydroxy C4Methyl C4-Methyl Group StructuralFeatures->C4Methyl Mechanisms Antioxidant Mechanisms OrthoDihydroxy->Mechanisms Enables MetaDihydroxy->Mechanisms Limited capacity C4Methyl->Mechanisms Metabolic stability HAT Hydrogen Atom Transfer (HAT) to free radicals Mechanisms->HAT Stabilization Phenoxyl Radical Stabilization via intramolecular H-bonding Mechanisms->Stabilization RedoxCycling Redox Cycling of ortho-quinone products Mechanisms->RedoxCycling ExperimentalEvidence Experimental Evidence HAT->ExperimentalEvidence Manifests as Stabilization->ExperimentalEvidence Manifests as RedoxCycling->ExperimentalEvidence Manifests as LipidOx Extended induction period in bulk lipid autoxidation ExperimentalEvidence->LipidOx DPPH Low IC₅₀ values in DPPH• assay ExperimentalEvidence->DPPH Electrochem Low oxidation potentials in cyclic voltammetry ExperimentalEvidence->Electrochem

The 4-methyl group at the C4 position contributes to antioxidant performance indirectly by enhancing metabolic stability rather than through direct participation in radical scavenging processes. As previously noted, 4-methylcoumarins are not substrates for cytochrome P450-mediated epoxidation that occurs with unsubstituted coumarins, preventing the formation of potentially toxic metabolites and preserving antioxidant integrity in biological systems [1]. This property is particularly valuable for pharmaceutical applications where metabolic stability represents a critical determinant of therapeutic utility.

The electron-donating capacity of dihydroxycoumarins, as quantified through cyclic voltammetry, directly correlates with their radical-scavenging efficacy. Compounds with lower oxidation potentials (Epa ≤ 0.5 V vs Fc/Fc+) demonstrate significantly greater antioxidant activity across multiple assay systems, establishing electrochemical characterization as a valuable predictive tool for preliminary antioxidant assessment [5].

Synergistic Effects and Pharmacological Potential

Synergistic Interactions with Biological Antioxidants

The antioxidant efficacy of dihydroxy-4-methylcoumarins can be significantly enhanced through synergistic interactions with endogenous biological antioxidants, particularly when employed in binary mixtures. Research has demonstrated that equimolar (1:1) combinations of specific coumarins with DL-α-tocopherol (TOH) produce enhanced oxidation stability in triacylglycerol-rich sunflower oil (TGSO) systems, with the binary mixture of 7,8-dihydroxy-4-methylcoumarin (5) + TOH exhibiting a measurable synergism of 14% [2] [3]. This synergistic effect likely results from regeneration of tocopherol molecules through electron transfer from coumarin metabolites, extending the protective capacity of the endogenous antioxidant system.

Beyond their direct antioxidant applications, dihydroxy-4-methylcoumarins demonstrate intriguing multi-target pharmacological profiles that expand their therapeutic potential. Recent investigations have revealed that this compound enhances osteogenesis and ameliorates osteoporosis through activation of the AKT1 signaling pathway, suggesting applications in bone metabolic disorders [6]. Additionally, this compound modulates the JNK/FoxO1 signaling pathway to attenuate cisplatin-induced ototoxicity by suppressing oxidative stress and apoptosis in auditory cells [7]. These findings illustrate how the fundamental antioxidant properties of dihydroxy-4-methylcoumarins translate into specific therapeutic effects across diverse pathological contexts.

Drug Development Potential and Pharmacokinetic Considerations

The development potential of dihydroxy-4-methylcoumarins as therapeutic agents receives strong support from favorable pharmacokinetic properties predicted by computational analyses. Application of the "Lipinski's Rule of Five" to these compounds indicates generally favorable absorption and permeability characteristics, suggesting good oral bioavailability potential [2] [3]. These attributes, combined with established metabolic stability resulting from the 4-methyl substitution, position dihydroxy-4-methylcoumarins as promising lead compounds for pharmaceutical development.

Recent research has expanded the recognized therapeutic potential of specific dihydroxy-4-methylcoumarins to include diverse applications:

  • Melanogenesis Modulation: this compound demonstrates significant stimulation of melanin production in B16F10 murine melanoma cells, increasing melanin content by up to 463% at 100 μM concentration without cytotoxicity. This effect occurs through enhanced tyrosinase activity and increased expression of melanogenic proteins (TYR, TRP-1, TRP-2, MITF), suggesting potential applications in vitiligo treatment and functional cosmetics [8].

  • Intestinal Anti-Inflammatory Effects: Natural coumarin derivatives including esculetin (6,7-dihydroxycoumarin), 4-methylesculetin, and daphnetin demonstrate intestinal anti-inflammatory activity through activation of the Nrf2/keap signaling pathway, synchronically inhibiting NF-κB activation and reducing pro-inflammatory cytokine expression [9]. This dual mechanism addresses both oxidative stress and inflammation components in inflammatory bowel disease pathophysiology.

  • Tumor Immunomodulation: Coumarin derivatives directly inhibit tumor progression by inducing apoptosis in cancer cells, inhibiting proliferation, and blocking epithelial-mesenchymal transition (EMT) and angiogenesis. Additionally, they reshape the tumor microenvironment by regulating platelet function, macrophage polarization, T cell activity, NK cell cytotoxicity, and cytokine networks, thereby enhancing host anti-tumor immune responses [10].

Conclusion and Research Perspectives

The comprehensive analysis of structure-activity relationships in dihydroxy-4-methylcoumarins reveals a consistent pattern: ortho-dihydroxy substituted derivatives (particularly 6,7- and 7,8-isomers) demonstrate superior antioxidant efficacy across multiple experimental systems compared to meta-substituted or monohydroxy analogs. This enhanced activity originates from specific molecular mechanisms including facilitated hydrogen atom transfer, phenoxyl radical stabilization through intramolecular hydrogen bonding, and efficient redox cycling of reaction products. The documented synergistic effects with endogenous antioxidants and multi-target pharmacological activities further enhance the therapeutic potential of these compounds.

Despite significant advances in understanding the antioxidant properties of dihydroxy-4-methylcoumarins, several research directions warrant further investigation:

  • Clinical Translation: While substantial in vitro and animal model data support the antioxidant efficacy of these compounds, well-designed clinical trials are necessary to establish therapeutic utility in human populations. Particular attention should be directed toward bioavailability, dosing regimens, and clinical endpoints in target pathologies.

  • Structure Optimization: Systematic exploration of novel substitutions at positions not critical for antioxidant activity (particularly C-3) could yield derivatives with enhanced pharmacological profiles, including improved bioavailability, tissue targeting, or complementary biological activities.

  • Combination Therapies: The documented synergistic effects between specific dihydroxy-4-methylcoumarins and endogenous antioxidants suggest promising opportunities for rational combination therapies in oxidative stress-related disorders.

The robust experimental evidence summarized in this comparative guide establishes dihydroxy-4-methylcoumarins, particularly those with ortho-dihydroxy configurations, as promising lead compounds for development of novel antioxidant therapeutics with potential applications across multiple pathological contexts including metabolic disorders, inflammatory conditions, and age-related diseases.

References

5,7-Dihydroxy-4-methylcoumarin validation in multiple cell line models

Author: Smolecule Technical Support Team. Date: February 2026

Bioactivity Overview & Experimental Data

Cell Line / Model Biological Effect Key Findings / Potency Proposed Mechanism of Action
RBL-2H3 (Rat Basophilic Leukemia) [1] [2] Anti-allergic ↓ Histamine & β-hexosaminidase release; ↓ allergic cytokines (IL-4, IL-13, TNF-α); effective at 100 µM [2]. Inhibits IgE-mediated MAPK (ERK, p38) and AKT phosphorylation [1] [2].
B16F10 (Murine Melanoma) [3] Promotes Melanogenesis ↑ Melanin content (336.0% at 50 µM, 463.0% at 100 µM); ↑ intracellular tyrosinase activity [3]. Activates PKA/cAMP & GSK3β pathways; downregulates PI3K/AKT; upregulates MITF, TYR, TRP-1, TRP-2 [3].
MC3T3-E1 (Mouse Pre-Osteoblast) [4] Enhances Osteogenesis Promotes proliferation & differentiation; enhances mineralization at 20 µM [4]. Binds to and activates the AKT1 pathway [4].
PCA Murine Model (In Vivo) [1] [2] Anti-allergic Reduced Evans blue dye extravasation, indicating suppression of local allergic reaction [1] [2]. Likely linked to inhibition of mast cell degranulation and downstream signaling as seen in RBL-2H3 cells [1] [2].
Glucocorticoid-induced Zebrafish Model (In Vivo) [4] Ameliorates Osteoporosis Improved vertebral bone density at 20 µM [4]. Dependent on the AKT1 pathway [4].

Key Experimental Protocols

For researchers looking to replicate or compare these studies, here is a summary of the core methodologies used in the cited literature.

  • Anti-allergic Assessment (RBL-2H3 & PCA Model) [2]:

    • Cell Viability: MTT assay after 7-hour treatment with the compound.
    • Degranulation Measurement: Cells were sensitized with anti-DNP-IgE, treated with the compound, then stimulated with DNP-HSA. Histamine release was quantified fluorometrically using o-phthalaldehyde, and β-hexosaminidase release was also measured.
    • Cytokine Expression: mRNA levels of IL-4, IL-13, and TNF-α were analyzed.
    • Protein Analysis: Western blotting to assess phosphorylation of ERK, p38, and AKT.
    • In Vivo Validation (PCA): Mice were sensitized with anti-DNP-IgE intradermally. The compound was administered intravenously, followed by an intravenous challenge with DNP-HSA and Evans blue dye. The extent of vascular permeability was measured by the amount of dye extravasated into the skin.
  • Melanogenesis Stimulation (B16F10 Cells) [3]:

    • Cell Viability: MTT assay confirmed non-toxicity at concentrations up to 100 µM.
    • Melanin Content: Cells were treated for 72 hours, then lysed and the melanin content was measured spectrophotometrically.
    • Tyrosinase Activity: Intracellular tyrosinase activity was determined by measuring the rate of L-DOPA oxidation.
    • Mechanism Studies: Western blot analysis was performed to examine the expression of MITF, TYR, TRP-1, TRP-2, and phosphorylation levels of proteins in the PKA/cAMP, GSK3β, and PI3K/AKT pathways.
  • Osteogenesis Enhancement (MC3T3-E1 & Zebrafish) [4]:

    • Proliferation & Differentiation: Alkaline phosphatase activity and Alizarin Red S staining were used to assess osteogenic differentiation and mineralization in MC3T3-E1 cells.
    • In Vivo Validation: A glucocorticoid-induced osteoporosis model in zebrafish was used. Vertebral bone density was analyzed, and the expression of osteoblast-specific markers was measured.
    • Target Identification: AKT1 was identified as a direct target through ligand-based prediction and molecular docking. The specific AKT1 inhibitor A-443654 was used to confirm the compound's dependence on this pathway.

Molecular Mechanism Diagrams

The compound exerts its effects by modulating specific signaling pathways. The diagrams below illustrate the key mechanisms for its anti-allergic and melanogenesis-stimulating activities.

G Allergen Allergen IgE IgE Allergen->IgE Triggers FcεRI FcεRI IgE->FcεRI Cross-links Src_Family Src_Family FcεRI->Src_Family Activates MAPKs MAPKs (ERK, p38) Src_Family->MAPKs AKT AKT Src_Family->AKT Degranulation Degranulation (Histamine, β-hexosaminidase) MAPKs->Degranulation Cytokines Cytokine Production (IL-4, IL-13, TNF-α) MAPKs->Cytokines AKT->Degranulation AKT->Cytokines D4M 5,7-Dihydroxy-4- methylcoumarin D4M->MAPKs Reduces phosphorylation D4M->AKT Reduces phosphorylation

Figure 1. Anti-allergic mechanism of 5,7-Dihydroxy-4-methylcoumarin in IgE-mediated allergic responses.

G D4M 5,7-Dihydroxy-4- methylcoumarin PKA PKA D4M->PKA Activates GSK3b GSK3β D4M->GSK3b Activates PI3K_AKT PI3K/AKT (Downregulated) D4M->PI3K_AKT Inhibits MITF MITF PKA->MITF ↑ Expression GSK3b->MITF Stabilizes PI3K_AKT->MITF ↓ Expression (via inhibition) TYR Tyrosinase (TYR) MITF->TYR ↑ Transcription TRP1 TRP1 MITF->TRP1 ↑ Transcription TRP2 TRP2 MITF->TRP2 ↑ Transcription Melanin Melanin TYR->Melanin TRP1->Melanin TRP2->Melanin

Figure 2. Proposed mechanism for this compound in stimulating melanogenesis.

Key Insights for Researchers

Based on the compiled data, here are some critical points for evaluation:

  • Pleiotropic Effects: This compound demonstrates a remarkable range of bioactivities, acting as an anti-allergic agent, a melanogenesis stimulator, and an osteogenesis enhancer. Its effects are highly context-dependent, influencing different pathways in various cell types.
  • Dose Considerations: Effective concentrations vary significantly across models. While it promoted melanogenesis at 50-100 µM and osteogenesis at a lower 20 µM, researchers should note that the optimal and non-toxic dose must be determined for each specific application and cell type.
  • Distinct Primary Mechanisms: The core mechanisms are different for each major effect. The anti-allergic activity is primarily linked to the inhibition of the MAPK and AKT pathways, reducing degranulation and inflammation. In contrast, the pro-pigmentary effect involves the activation of PKA/cAMP and MITF, while the anti-osteoporotic effect is mediated specifically through the AKT1 pathway.

References

comparing 5,7-Dihydroxy-4-methylcoumarin effects on different signaling pathways PKA PI3K AKT MAPK

Author: Smolecule Technical Support Team. Date: February 2026

Effects on Signaling Pathways by Biological Context

Pathway Biological Context / Cell Type Observed Effect Experimental Model Key Outcome
PKA/cAMP Melanogenesis (B16F10 cells) Activated [1] [2] [3] Murine melanoma cells Promoted melanin synthesis [1] [2] [3]
PI3K/AKT Melanogenesis (B16F10 cells) Downregulated [1] [2] [3] Murine melanoma cells Promoted melanin synthesis [1] [2] [3]
PI3K/AKT Osteogenesis (MC3T3-E1 cells) Activated (via AKT1) [4] [5] Murine pre-osteoblast cells Enhanced bone formation [4] [5]
MAPK (ERK) Anti-allergic (RBL-2H3 cells) Inhibited (Reduced phosphorylation) [6] Rat basophilic leukemia cells Suppressed histamine release & cytokine expression [6]
MAPK (p38) Anti-allergic (RBL-2H3 cells) Inhibited (Reduced phosphorylation) [6] Rat basophilic leukemia cells Suppressed histamine release & cytokine expression [6]
AKT Anti-allergic (RBL-2H3 cells) Inhibited (Reduced phosphorylation) [6] Rat basophilic leukemia cells Suppressed histamine release & cytokine expression [6]
GSK3β Melanogenesis (B16F10 cells) Activated [1] [2] [3] Murine melanoma cells Promoted melanin synthesis [1] [2] [3]

Experimental Methodologies Overview

The data in the table above were generated using standard molecular biology techniques. Here is a summary of the key experimental protocols:

  • Cell Culture: Studies used specific cell lines: B16F10 (mouse melanoma), MC3T3-E1 (mouse pre-osteoblasts), and RBL-2H3 (rat basophilic leukemia) [1] [4] [6].
  • Compound Treatment: Cells were treated with varying concentrations of 5,7D-4MC (typically ranging from 10 µM to 100 µM) for defined periods [1] [6].
  • Pathway Analysis:
    • Western Blotting: Used to detect changes in protein expression and phosphorylation (activation) of pathway components like AKT, ERK, p38, and GSK3β [1] [6] [2].
    • Molecular Docking: Computational modeling predicted the physical binding interaction between 5,7D-4MC and the AKT1 protein, suggesting a direct mechanism for its effect in osteogenesis [4] [5].
  • Functional Assays:
    • MTT Assay: Confirmed compound safety by measuring cell viability [1] [6].
    • Melanin Content & Tyrosinase Activity: Quantified melanin production and the activity of a key enzyme in its synthesis [1] [2].
    • Histamine/β-hexosaminidase Release: Measured the degranulation of mast cells in allergic response models [6].

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by 5,7D-4MC in different biological contexts, based on the experimental findings.

melanogenesis 5 5 _7D_4MC _7D_4MC PKA PKA _7D_4MC->PKA Activates GSK3b GSK3b _7D_4MC->GSK3b Activates PI3K_AKT PI3K_AKT _7D_4MC->PI3K_AKT Inhibits MITF MITF PKA->MITF Upregulates GSK3b->MITF Upregulates PI3K_AKT->MITF Inhibits Melanin Melanin MITF->Melanin Stimulates Synthesis

5,7D-4MC in Melanogenesis

osteoporosis 5 5 _7D_4MC _7D_4MC AKT1 AKT1 _7D_4MC->AKT1 Activates (Binds directly) Osteoblast_Diff Osteoblast_Diff AKT1->Osteoblast_Diff Promotes Bone_Formation Bone_Formation Osteoblast_Diff->Bone_Formation Enhances

5,7D-4MC in Osteogenesis

anti_allergy 5 5 _7D_4MC _7D_4MC ERK ERK _7D_4MC->ERK Inhibits phosphorylation p38 p38 _7D_4MC->p38 Inhibits phosphorylation AKT AKT _7D_4MC->AKT Inhibits phosphorylation Cytokines Cytokines ERK->Cytokines Reduces expression p38->Cytokines Reduces expression AKT->Cytokines Reduces expression Degranulation Degranulation Cytokines->Degranulation Inhibits

5,7D-4MC in Anti-Allergic Response

Interpretation and Research Implications

The data demonstrates that 5,7-Dihydroxy-4-methylcoumarin is a multifaceted compound with context-dependent effects:

  • Pathway Specificity: Its ability to either inhibit or activate the PI3K/AKT pathway depending on the biological context is a key finding, suggesting its effects are highly cell-type and process-specific [1] [4] [6].
  • Therapeutic Potential: The compound shows promise for treating hypopigmentation disorders like vitiligo, osteoporosis, and allergic conditions [1] [4] [6]. Its low irritation potential in skin tests is a positive indicator for topical application [1] [2].
  • Research Forward: A crucial step for drug development will be to understand the molecular mechanism that determines its context-specific action, particularly its differential effect on the AKT pathway.

References

5,7-Dihydroxy-4-methylcoumarin efficacy comparison standard anti-allergic drugs ketotifen

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Mechanism Comparison

The table below summarizes the experimental data comparing the anti-allergic effects of 5,7-Dihydroxy-4-methylcoumarin and Ketotifen.

Parameter This compound Ketotifen (Standard Drug)
Study Model(s) IgE-mediated RBL-2H3 cells (in vitro); Passive Cutaneous Anaphylaxis (PCA) murine model (in vivo) [1]. Used as a positive control in the same in vitro RBL-2H3 cell model [1].
Cell Viability (Safe Concentration) No cytotoxicity up to 100 µM [1]. Information specific to the study model not provided in the source [1].
Histamine Release Inhibition ~60% (at 100 µM) [1]. ~70% (at 40 µg/ml) [1].
β-hexosaminidase Release Inhibition Significant reduction (specific quantitative data not provided in abstract) [1]. Significant reduction (used as a reference standard) [1].
Cytokine (IL-4, IL-13, TNF-α) mRNA Downregulation Yes [1]. Not studied in the cited source [1].
Inflammatory Enzyme (COX-2) mRNA Downregulation Yes [1]. Not studied in the cited source [1].
Key Signaling Pathways Modulated Suppresses phosphorylation of MAPKs (ERK, p38) and AKT [1]. Primarily acts as a histamine H1-receptor antagonist and mast cell stabilizer [2] [3]. Also a leukotriene antagonist and phosphodiesterase inhibitor [2].
In Vivo Efficacy (PCA Reaction) Significant reduction in Evans blue dye extravasation [1]. Not studied in the cited source [1].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the key methodologies from the study:

  • Cell Culture: Rat basophilic leukemia (RBL-2H3) cells were cultured in α-MEM medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin/glutamine at 37°C and 5% CO₂ [1].
  • Cell Viability Assay (MTT Assay): RBL-2H3 cells were seeded in 96-well plates, treated with various concentrations of this compound (25, 50, 100 µM) for 7 hours, and then incubated with MTT solution. The resulting formazan crystals were dissolved in DMSO, and absorbance was measured at 570 nm [1].
  • Histamine Release Assay: IgE-sensitized RBL-2H3 cells were pre-treated with the test compound (100 µM) or ketotifen (40 µg/ml) for 1 hour, then stimulated with DNP-HSA for 6 hours. Histamine in the supernatant was quantified using a fluorometric method with o-phthalaldehyde [1].
  • β-hexosaminidase Release Assay: The release of this granule-associated enzyme, a degranulation marker, was measured from the supernatant of IgE-sensitized and antigen-stimulated RBL-2H3 cells after compound pre-treatment [1].
  • Gene Expression Analysis (qRT-PCR): mRNA expression levels of cytokines (IL-4, IL-13, TNF-α) and COX-2 were analyzed to evaluate the anti-inflammatory effects [1].
  • Western Blot Analysis: Protein phosphorylation levels of ERK, p38, and AKT in stimulated RBL-2H3 cells were determined to investigate the signaling pathways [1].
  • In Vivo PCA Model: Mice were sensitized by intradermal injection of anti-DNP-IgE. After 48 hours, they were pre-treated with the compound intraperitoneally and then challenged intravenously with DNP-HSA mixed with Evans blue dye. The extent of vascular leakage was quantified by measuring the extravasated dye in the skin [1].

Mechanisms of Action Visualized

The diagram below illustrates the distinct signaling pathways through which this compound and Ketotifen exert their anti-allergic effects.

G cluster_0 Allergen Challenge cluster_1 Mast Cell Activation Pathways cluster_2 Key Effects Allergen Allergen IgE IgE Allergen->IgE FceRI FcεRI Receptor IgE->FceRI Src Family Phosphorylation Src Family Phosphorylation FceRI->Src Family Phosphorylation Degranulation Degranulation HistamineRelease HistamineRelease Degranulation->HistamineRelease CytokineCox2 Cytokine & COX-2 Production AllergicResponse AllergicResponse CytokineCox2->AllergicResponse HistamineRelease->AllergicResponse Downstream Signaling (MAPKs, AKT) Downstream Signaling (MAPKs, AKT) Src Family Phosphorylation->Downstream Signaling (MAPKs, AKT) Downstream Signaling (MAPKs, AKT)->Degranulation Downstream Signaling (MAPKs, AKT)->CytokineCox2 Ketotifen Ketotifen Ketotifen->Degranulation Inhibits Histamine H1 Receptor Histamine H1 Receptor Ketotifen->Histamine H1 Receptor Blocks Coumarin This compound Coumarin->Downstream Signaling (MAPKs, AKT) Suppresses Phosphorylation Histamine H1 Receptor->AllergicResponse

Comparative Anti-Allergic Mechanisms of Ketotifen and this compound

The diagram shows that while Ketotifen acts primarily at the cell membrane level to stabilize mast cells and block histamine receptors, this compound targets intracellular signaling pathways further downstream to suppress both degranulation and cytokine production [1] [2].

Interpretation and Research Implications

  • Comparative Efficacy: At the tested concentrations, ketotifen showed slightly stronger direct histamine release inhibition. However, this compound demonstrated a broader mechanism by also suppressing the expression of key cytokines and inflammatory enzymes [1]. This suggests potential for managing both immediate and late-phase allergic reactions.

  • Research Considerations: The promising in vitro and in vivo data for this compound is preliminary. A comprehensive comparison would require testing both compounds over the same dose range, in the same models (especially in vivo), and with a full assessment of pharmacokinetics and toxicity [1]. Ketotifen has a known side effect profile, including drowsiness and weight gain, which must be compared against the yet-to-be-determined long-term safety profile of the coumarin derivative [2] [3].

References

5,7-Dihydroxy-4-methylcoumarin otoprotection vs other cisplatin toxicity inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Profile of 5,7-Dihydroxy-4-methylcoumarin (D4M)

The experimental data for D4M is primarily derived from a 2023 in vitro study. The table below summarizes its key characteristics and experimental findings [1].

Aspect Details for this compound (D4M)
Protection Target Cisplatin-induced ototoxicity (hearing loss) [1]
Proposed Primary Mechanism Signaling pathway modulator: Attenuates the JNK/FoxO1 pathway, suppressing oxidative stress and caspase-dependent apoptosis [1]
Key Experimental Models House Ear Institute-Organ of Corti 1 (HEI-OC1) auditory cells and neonatal mouse cochlear explants [1]

| Efficacy Key Findings | - Significantly increased cell viability in HEI-OC1 cells after cisplatin exposure.

  • Reduced apoptosis (shown by decreased cleaved caspase-3 and TUNEL staining).
  • Reduced accumulation of reactive oxygen species (ROS).
  • Protected cochlear hair cells and spiral ganglion neurons in explant cultures [1] | | Mechanistic Validation | Protection was significantly blunted when the JNK pathway was artificially activated with anisomycin, confirming the pathway's role [1] |

Comparative Analysis with Other Protective Strategies

Cisplatin toxicity inhibitors can be categorized by their mechanism of action. The table below places D4M in context with other strategies identified in the literature.

Strategy / Compound Class / Primary Mechanism Key Experimental Findings Comparative Notes
This compound (D4M) [1] Signaling Pathway Modulator (JNK/FoxO1) In vitro: Reduced ROS, apoptosis; protected hair cells. Pre-clinical, mechanism-specific. Direct quantitative comparison with other classes is not available in the searched data.
Berberrubine [2] Signaling Modulator / Antioxidant (Promotes Folate Biosynthesis) In vitro & in vivo (mice): Reduced ROS, inhibited apoptosis, enhanced hair cell survival, improved hearing function (ABR). Another natural product-derived compound with a different molecular target (folate biosynthesis), showing similar protective outcomes in pre-clinical models.
Sodium Thiosulfate [3] Antioxidant / Chemically Reactive Clinically approved (pediatric): Neutralizes cisplatin in the bloodstream. Must be administered hours after cisplatin to avoid interfering with anticancer efficacy. A clinically successful "scavenger". Its use requires careful timing, whereas pathway modulators like D4M aim for a mechanistic intervention that may offer more flexibility.
OCT2 Transport Inhibitors (e.g., Cimetidine) [4] [5] Uptake Blocker Preclinical/Clinical: Inhibits OCT2 transporter, reducing cisplatin uptake in kidney and hair cells, lowering nephro- and oto-toxicity. Targets the initial entry of cisplatin into sensitive cells. A preventative strategy distinct from intracellular agents like D4M that manage damage after uptake.

Detailed Experimental Context

For researchers aiming to replicate or build upon these findings, here is a summary of the key methodologies used in the primary D4M study [1]:

  • Cell Viability Assay: Measured using the CCK-8 assay in HEI-OC1 cells.
  • Apoptosis Detection: Quantified using Annexin V-FITC and PI staining for flow cytometry, alongside cleaved caspase-3 and TUNEL staining.
  • Oxidative Stress Measurement: Intracellular and mitochondrial ROS levels were determined using fluorescent probes CellROX-Green and MitoSOX-Red, respectively. TMRM staining was used to analyze mitochondrial membrane potential.
  • Mechanistic Pathway Analysis: Protein expression levels of phosphorylated JNK (p-JNK) and FoxO1 (p-FoxO1) were assessed. The critical test involved using anisomycin (a JNK pathway inducer) to confirm that D4M's protection is dependent on JNK pathway suppression.

The diagram below illustrates the proposed signaling pathway through which D4M exerts its protective effects.

G cluster_toxicity Cisplatin Toxicity Pathway cluster_protection D4M Protection Mechanism Cisplatin Cisplatin Exposure JNK JNK Activation (p-JNK ↑) Cisplatin->JNK FoxO1 FoxO1 Inactivation (p-FoxO1 ↓) JNK->FoxO1 Stress Oxidative Stress (ROS ↑) FoxO1->Stress Apoptosis Caspase-Dependent Apoptosis Stress->Apoptosis D4M D4M Treatment pJNK_D JNK Inhibition (p-JNK ↓) D4M->pJNK_D pJNK_D->JNK Inhibits pFoxO1_D FoxO1 Activation (p-FoxO1 ↑) pJNK_D->pFoxO1_D pFoxO1_D->Stress Reduces Protection Cell Protection (ROS ↓, Viability ↑) pFoxO1_D->Protection Protection->Apoptosis Suppresses

Research Implications & Future Directions

The evidence positions D4M as a compelling candidate for further investigation.

  • Advantageous Mechanism: By modulating the JNK/FoxO1 signaling pathway, D4M intervenes in the cell death process downstream of initial cisplatin damage. This approach may avoid interfering with cisplatin's tumor-killing activity, a critical concern for any protective co-therapy [1] [5].
  • Limitations of Current Data: The primary limitation is that all published data for D4M is from in vitro and ex vivo models. Its efficacy and safety in live animal models (in vivo) and ultimately in humans remain unknown.
  • Comparative Landscape: While sodium thiosulfate is already in clinical use, it acts as a systemic neutralizer [3]. Pathway-specific modulators like D4M and uptake blockers like OCT2 inhibitors represent more targeted, next-generation strategies that are still in the pre-clinical and early clinical exploration phases [4] [5].

Future research should focus on validating these findings in vivo, establishing the therapeutic window, and most importantly, confirming that D4M does not reduce the anti-cancer efficacy of cisplatin in tumor-bearing models.

References

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Physical Description

5,7-dihydroxy-4-methyl coumarin is a yellow powder. Fluoresces blue. Absorbs ultraviolet light. (NTP, 1992)
Yellow to white solid; Fluoresces blue; Absorbs UV light; [HSDB] White to cream solid; [MSDSonline]

Color/Form

NEEDLES FROM ALCOHOL, LEAVES FROM ACETIC ACID
YELLOW TO WHITE SOLID

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

192.04225873 Da

Monoisotopic Mass

192.04225873 Da

Heavy Atom Count

14

Melting Point

518 to 545 °F (NTP, 1992)
282-284 °C

UNII

VP62D4346M

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2107-76-8

Wikipedia

5,7-dihydroxy-4-methylcoumarin

Methods of Manufacturing

CONDENSATION OF PHLOROGLUCINOL WITH ACETOACETIC ESTER IN PRESENCE OF ACID CATALYST

General Manufacturing Information

2H-1-Benzopyran-2-one, 5,7-dihydroxy-4-methyl-: INACTIVE

Dates

Last modified: 08-15-2023

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